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N-Cyanopivalamide

Cat. No.: B15244491
M. Wt: 126.16 g/mol
InChI Key: CDUXWOGEFLHLAE-UHFFFAOYSA-N
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Description

N-Cyanopivalamide is a specialized organic compound offered for research and development purposes. As a cyanamide derivative, it features a nitrile group directly attached to a nitrogen atom, which is a key functional group in organic synthesis . Compounds of this class are of significant interest in medicinal chemistry and materials science for constructing complex molecular architectures. The pivalamide group in its structure may influence its steric and electronic properties, potentially offering unique reactivity and stability profiles. Researchers utilize such cyanamide derivatives as versatile building blocks or precursors in cycloaddition reactions, aminocyanation processes, and the synthesis of heterocycles . This product is intended for use in a controlled laboratory environment by qualified professionals. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the relevant scientific literature for specific applications and handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O B15244491 N-Cyanopivalamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

N-cyano-2,2-dimethylpropanamide

InChI

InChI=1S/C6H10N2O/c1-6(2,3)5(9)8-4-7/h1-3H3,(H,8,9)

InChI Key

CDUXWOGEFLHLAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC#N

Origin of Product

United States

Foundational & Exploratory

N-Cyanopivalamide: A Technical Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyanopivalamide, a member of the N-acylcyanamide class of compounds, represents a chemical entity with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the plausible synthetic routes to this compound, drawing from established methodologies for the synthesis of related N-acylcyanamides and their precursors. While the specific discovery and detailed characterization of this compound are not extensively documented in publicly available literature, this document outlines robust experimental protocols for its preparation based on analogous chemical transformations. This guide also includes quantitative data for precursor synthesis and visualizations of the proposed synthetic workflows to aid researchers in their synthetic endeavors.

Introduction

N-acylcyanamides are a class of organic compounds characterized by the presence of a cyanamide group attached to a carbonyl carbon. These molecules are valuable intermediates in organic synthesis, serving as precursors to a variety of nitrogen-containing heterocycles and guanidine derivatives. The pivaloyl group, a bulky tert-butyl moiety, can confer unique steric and electronic properties to molecules, influencing their reactivity and biological activity. The synthesis of this compound, therefore, is of interest for the exploration of new chemical space and the development of novel synthetic methodologies.

This guide focuses on the synthesis of this compound, providing detailed experimental protocols for a proposed synthetic pathway. The information is curated for an audience of researchers and professionals in the fields of chemistry and drug development.

Discovery of N-Acylcyanamides

The discovery of the broader class of N-acylcyanamides dates back to the early 20th century, with significant advancements in their synthesis and reactivity being made in subsequent decades. These compounds have been utilized in a variety of chemical transformations, including cycloaddition reactions and as electrophilic cyanating agents. However, the specific first synthesis or isolation of this compound is not well-documented in the reviewed scientific literature. Its existence is inferred from the general knowledge of N-acylcyanamide chemistry.

Synthetic Pathways to this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available pivalic acid. The first step is the conversion of pivalic acid to its more reactive acid chloride derivative, pivaloyl chloride. The second step involves the reaction of pivaloyl chloride with a cyanamide salt to furnish the target molecule.

Synthesis of Pivaloyl Chloride from Pivalic Acid

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. A common and effective method for this conversion is the use of thionyl chloride (SOCl₂).

Experimental Protocol:

  • Materials: Pivalic acid, thionyl chloride, dry toluene, distillation apparatus.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pivalic acid (1.0 eq).

    • Add dry toluene to dissolve the pivalic acid.

    • Slowly add thionyl chloride (1.2 eq) to the solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.

    • Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

    • After completion, carefully distill the reaction mixture to remove the excess thionyl chloride and toluene.

    • Further purify the resulting pivaloyl chloride by fractional distillation.

Quantitative Data for Pivaloyl Chloride Synthesis:

ParameterValue
Reactants Pivalic acid, Thionyl chloride
Solvent Toluene
Reaction Temperature 80-90 °C
Reaction Time 2-3 hours
Typical Yield >90%
Boiling Point of Pivaloyl Chloride 105-106 °C
Synthesis of this compound from Pivaloyl Chloride

The reaction of an acyl chloride with a cyanamide salt, such as sodium cyanamide, is a direct method for the formation of N-acylcyanamides.

Experimental Protocol:

  • Materials: Pivaloyl chloride, sodium cyanamide, dry acetonitrile, inert gas (e.g., nitrogen or argon), stirring apparatus.

  • Procedure:

    • In a dry, inert gas-flushed round-bottom flask, suspend sodium cyanamide (1.1 eq) in dry acetonitrile.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of pivaloyl chloride (1.0 eq) in dry acetonitrile to the cooled suspension with vigorous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, filter the reaction mixture to remove the sodium chloride byproduct.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography on silica gel.

Proposed Quantitative Data for this compound Synthesis:

ParameterValue
Reactants Pivaloyl chloride, Sodium cyanamide
Solvent Acetonitrile
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Expected Yield Moderate to high (specific yield not documented)
Physical State Expected to be a solid at room temperature

Visualizations

Synthetic Workflow for this compound

The following diagram illustrates the proposed two-step synthesis of this compound from pivalic acid.

Synthesis_Workflow PivalicAcid Pivalic Acid PivaloylChloride Pivaloyl Chloride PivalicAcid->PivaloylChloride Toluene, Reflux SOCl2 SOCl₂ NCyanopivalamide This compound PivaloylChloride->NCyanopivalamide Acetonitrile, 0 °C to RT NaCN Sodium Cyanamide

An In-depth Technical Guide on the Predicted Chemical Properties and Structure of N-Cyanopivalamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Cyanopivalamide is an organic compound that, based on its nomenclature, consists of a pivaloyl group (also known as a tert-butylcarbonyl group) attached to a nitrogen atom of a cyanamide moiety. While specific research on this molecule is scarce, its structure suggests potential applications in organic synthesis and medicinal chemistry, analogous to other cyanamide derivatives. This document provides a theoretical overview of its structure, predicted chemical properties, a plausible synthetic route, and expected spectroscopic characteristics.

Chemical Structure and Identifiers

The structure of this compound is defined by the covalent bonding of a pivaloyl group to a cyanamide backbone.

Predicted Chemical Identifiers:

IdentifierPredicted Value
IUPAC Name This compound
Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
SMILES CC(C)(C)C(=O)NC#N
InChI InChI=1S/C6H10N2O/c1-6(2,3)5(9)8-4-7/h1-3H3,(H,8,9)
InChIKey Predicted based on structure

Below is a diagram illustrating the logical relationship of this compound's structural identifiers.

structure_identifiers This compound This compound Molecular Formula Molecular Formula C6H10N2O This compound->Molecular Formula Molecular Weight Molecular Weight 126.16 g/mol This compound->Molecular Weight SMILES SMILES CC(C)(C)C(=O)NC#N This compound->SMILES InChI InChI InChI=1S/C6H10N2O/c1-6(2,3)5(9)8-4-7/h1-3H3,(H,8,9) This compound->InChI IUPAC Name IUPAC Name This compound This compound->IUPAC Name

Figure 1: Structural Identifiers of this compound.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be estimated based on its structure. The presence of a polar amide and cyano group, along with a nonpolar tert-butyl group, will influence its solubility and physical state.

PropertyPredicted Value
Melting Point Expected to be a low-melting solid
Boiling Point Predicted to be > 200 °C at atmospheric pressure
Density Approximately 1.0 - 1.1 g/cm³
Solubility Likely soluble in polar organic solvents such as acetone, acetonitrile, and ethyl acetate. Limited solubility in water and nonpolar solvents like hexanes.
Appearance Predicted to be a white to off-white crystalline solid

Proposed Experimental Protocols

4.1. Synthesis of this compound

A plausible method for the synthesis of this compound would involve the acylation of cyanamide with pivaloyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Reaction:

Pivaloyl Chloride + Cyanamide → this compound + HCl

Materials:

  • Pivaloyl chloride

  • Cyanamide

  • Pyridine (or another suitable non-nucleophilic base)

  • Anhydrous diethyl ether (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyanamide in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine to the solution.

  • Slowly add pivaloyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate to remove any unreacted acid chloride and neutralize the pyridinium hydrochloride.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.

synthesis_workflow Start Start Dissolve Cyanamide Dissolve Cyanamide in Anhydrous Diethyl Ether Start->Dissolve Cyanamide Cool to 0°C Cool to 0°C Dissolve Cyanamide->Cool to 0°C Add Pyridine Add Pyridine Cool to 0°C->Add Pyridine Add Pivaloyl Chloride Add Pivaloyl Chloride Dropwise Add Pyridine->Add Pivaloyl Chloride React at RT Stir at Room Temperature (12-24h) Add Pivaloyl Chloride->React at RT Monitor by TLC Monitor Reaction by TLC React at RT->Monitor by TLC Quench with Water Quench Reaction with Water Monitor by TLC->Quench with Water Wash with NaHCO3 Wash with Saturated Aqueous NaHCO3 Quench with Water->Wash with NaHCO3 Separate Layers Separate Organic Layer Wash with NaHCO3->Separate Layers Dry and Concentrate Dry over MgSO4 and Concentrate Separate Layers->Dry and Concentrate Purify Product Purify by Recrystallization or Chromatography Dry and Concentrate->Purify Product End End Purify Product->End

N-Cyanopivalamide: A Technical Guide to its Proposed Mechanism in Cyanation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyanopivalamide is an emerging electrophilic cyanating reagent with potential applications in the synthesis of organic nitriles. This technical guide provides an in-depth analysis of the proposed mechanism of action for this compound in palladium-catalyzed cyanation reactions. Drawing parallels with well-studied analogues such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), this document outlines the synthesis of this compound, details its proposed catalytic cycle in the cyanation of aryl halides, and presents relevant quantitative data from analogous systems. Experimental protocols and visual diagrams of the reaction pathways are included to provide a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

The cyano group is a critical functional group in organic chemistry, serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] Traditional cyanation methods often rely on highly toxic reagents like cyanogen bromide or metal cyanides, posing significant safety and handling challenges.[2][3] The development of safer, more manageable electrophilic cyanating agents is therefore of paramount importance.

N-cyano amides and sulfonamides, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), have gained prominence as effective electrophilic cyanide sources in transition-metal-catalyzed C-H cyanation and cross-coupling reactions.[3][4][5] These reagents offer improved safety profiles and broader functional group tolerance compared to traditional cyanating agents.[6] This guide focuses on this compound, a pivaloyl-protected N-cyano amine, and proposes a mechanism for its action in palladium-catalyzed cyanation reactions based on the established reactivity of analogous N-cyano compounds.

Proposed Synthesis of this compound

A potential one-pot synthesis could also be adapted from methods developed for other cyanamides, utilizing reagents like N-chlorosuccinimide and zinc cyanide to generate an in-situ electrophilic cyanating species that reacts with the primary amide.[3][7]

Proposed Mechanism of Action in Palladium-Catalyzed Cyanation

The proposed mechanism for the palladium-catalyzed cyanation of aryl halides using this compound is analogous to the well-documented catalytic cycle for similar electrophilic cyanating agents like NCTS. The reaction is believed to proceed through a Pd(0)/Pd(II) catalytic cycle.

The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.

  • Coordination: this compound coordinates to the Pd(II)-aryl complex.

  • Cyanide Transfer: The cyanide group is transferred from the this compound to the palladium center. This is the key electrophilic cyanation step. The exact mechanism of this transfer (e.g., migratory insertion) may vary.

  • Reductive Elimination: The resulting Pd(II)-aryl-cyanide complex undergoes reductive elimination to yield the aryl nitrile product (Ar-CN) and regenerate the active Pd(0) catalyst.

This proposed catalytic cycle is depicted in the following diagram:

Palladium_Catalyzed_Cyanation cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)(X)L_n Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Ar_NCN [Ar-Pd(II)(L_n)-N(CN)Piv]^+ X^- PdII_ArX->PdII_Ar_NCN Coordination (this compound) PdII_Ar_CN Ar-Pd(II)(CN)L_n PdII_Ar_NCN->PdII_Ar_CN Cyanide Transfer PivNH Pivalamide PdII_Ar_NCN->PivNH Byproduct PdII_Ar_CN->Pd0 Reductive Elimination ArCN Ar-CN PdII_Ar_CN->ArCN Product Release Cyanation_Workflow cluster_dev Reaction Development Workflow Reagent_Selection Select Cyanating Agent (this compound) Catalyst_Screening Screen Pd Catalysts and Ligands Reagent_Selection->Catalyst_Screening Condition_Optimization Optimize Reaction Conditions (Solvent, Temp, Base) Catalyst_Screening->Condition_Optimization Substrate_Scope Evaluate Substrate Scope Condition_Optimization->Substrate_Scope Mechanism_Study Mechanistic Investigation Substrate_Scope->Mechanism_Study

References

N-Cyanopivalamide: An Inquiry into a Niche Chemical Entity

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of chemical databases and scientific literature, a specific CAS number and detailed molecular formula for the compound explicitly named "N-Cyanopivalamide," with the systematic name N-cyano-2,2-dimethylpropanamide, could not be definitively identified. This suggests that this compound may not be a widely synthesized or characterized compound, and as such, no specific experimental data, quantitative analysis, or established signaling pathways involving this particular molecule are available in public records.

This technical guide will, therefore, focus on the broader class of compounds to which this compound belongs: N-acylcyanamides . This class of molecules is of interest to researchers in organic synthesis and drug discovery due to their unique reactivity as precursors to various nitrogen-containing heterocycles and guanidines.

General Properties of N-Acylcyanamides

N-acylcyanamides are characterized by the presence of a cyano group attached to the nitrogen atom of an amide. This functional group arrangement imparts distinct chemical properties, making them valuable synthetic intermediates.

PropertyGeneral Description
Molecular Formula Varies depending on the acyl group. For this compound, it would be C6H10N2O.
CAS Number Not found for this compound. Each N-acylcyanamide has a unique CAS number.
Reactivity The cyanamide nitrogen is nucleophilic, while the carbon of the cyano group is electrophilic. They can undergo a variety of reactions, including cycloadditions and additions to the cyano group.

Synthesis of N-Acylcyanamides: Experimental Protocols

A general and efficient method for the synthesis of N-acylcyanamides involves the dehydration of N-acylureas or the reaction of carboxylic acids with a cyanamide source. One common laboratory-scale synthesis is the coupling of a carboxylic acid with cyanamide using a coupling agent.

General Protocol for the Synthesis of N-Acylcyanamides from Carboxylic Acids

This protocol is a generalized procedure and would require optimization for a specific substrate like pivalic acid.

Materials:

  • Carboxylic acid (e.g., Pivalic Acid)

  • Sodium Cyanamide (NaHNCN)

  • Trichloroisocyanuric acid (TCCA)

  • Triphenylphosphine (PPh3)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add trichloroisocyanuric acid (0.5 equivalents) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of sodium cyanamide (1.5 equivalents) in anhydrous acetonitrile.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylcyanamide.

Reactivity and Synthetic Applications of N-Acylcyanamides

N-acylcyanamides are versatile building blocks in organic synthesis. A key application is their use as precursors for the synthesis of substituted guanidines, which are prevalent in many biologically active molecules.

Experimental Workflow: Synthesis of Mono-N-acylguanidines

A notable reaction of N-acylcyanamides is their activation with chlorotrimethylsilane (TMSCl) to form a reactive N-silylcarbodiimide intermediate, which readily reacts with amines to form N-acylguanidines.

experimental_workflow acylcyanamide N-Acylcyanamide intermediate Reactive N-silyl- carbodiimide Intermediate acylcyanamide->intermediate Activation tmscl TMSCl (Chlorotrimethylsilane) tmscl->intermediate guanidine Mono-N-acylguanidine intermediate->guanidine Guanylation amine Amine (R-NH2) amine->guanidine

Caption: Synthesis of mono-N-acylguanidines from N-acylcyanamides.

Signaling Pathways and Biological Activity

As this compound is not a known compound, there is no information regarding its interaction with any signaling pathways or its biological activity. The broader class of N-acylcyanamides is of interest in drug development, primarily as synthetic intermediates for creating libraries of compounds, such as guanidine derivatives, which are then screened for biological activity against various targets. The specific biological effects would be highly dependent on the overall structure of the final molecule.

In-Depth Technical Guide on the Spectroscopic Data of N-Cyanopivalamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for N-Cyanopivalamide (also known as 2,2-dimethyl-N-cyanopropanamide). Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic characteristics based on the analysis of its functional groups. It also includes standardized experimental protocols for the acquisition of such data.

Predicted Spectroscopic Data

The structure of this compound contains a pivaloyl group (tert-butyl connected to a carbonyl), an N-cyano (-N-C≡N) functionality, and an amide linkage. These features will give rise to characteristic signals in NMR, IR, and Mass Spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 1.3 - 1.5Singlet9H-(CH₃)₃
~ 8.0 - 9.0Broad Singlet1H-NH-

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~ 27 - 29-C (CH₃)₃
~ 40 - 42-C (CH₃)₃
~ 115 - 120-C≡N
~ 175 - 180-C=O

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400 - 3200MediumN-H Stretch
~ 2970 - 2870StrongC-H Stretch (aliphatic)
~ 2260 - 2240MediumC≡N Stretch
~ 1720 - 1680StrongC=O Stretch (Amide I)
~ 1550 - 1510MediumN-H Bend (Amide II)

Sample Preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z RatioPredicted Fragment Ion
126[M]⁺ (Molecular Ion)
85[M - C≡N - H]⁺
57[C(CH₃)₃]⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).

2. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum of the empty sample compartment or a pure KBr pellet before scanning the sample. The final spectrum is reported in terms of transmittance or absorbance.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of this compound (less than 1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatography (GC) system for sample introduction, or a direct insertion probe.

  • Data Acquisition (GC-MS):

    • GC Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its comprehensive spectroscopic characterization.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Pivaloyl Chloride + Cyanamide reaction Reaction (e.g., Schotten-Baumann conditions) start->reaction workup Work-up & Purification (Extraction, Chromatography) reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structural Elucidation & Verification nmr->structure ir->structure ms->structure

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Early Research and Development of N-Cyanopivalamide: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific databases and publicly available literature, no specific research or development data was found for a compound explicitly named "N-Cyanopivalamide." This suggests that this compound may be a novel compound with research that has not yet been published, a compound known by a different chemical name, or a designation used in-house by a research entity that is not in the public domain.

This technical guide, therefore, pivots to summarize the early research and development landscape for closely related chemical structures containing both pivalamide and cyano moieties. This information may provide valuable context and potential starting points for researchers and drug development professionals interested in this chemical space.

Synthesis and Methodologies of Related Compounds

While no direct synthesis protocols for this compound were found, the literature provides several established methods for the synthesis of N-acylcyanamides and other molecules containing pivaloyl and cyano groups. These methodologies could potentially be adapted for the synthesis of this compound.

One common approach involves the reaction of a carboxylic acid with a cyanamide source. For instance, readily available carboxylic acids can be converted into N-acylcyanamides in the presence of trichloroisocyanuric acid, triphenylphosphine, and sodium cyanamide. This reaction typically proceeds at room temperature under ultrasound irradiation, offering good yields within a short timeframe.

Another synthetic route to cyanamides involves the metalation of N-substituted 5H-tetrazoles at low temperatures, which then undergo spontaneous cycloreversion to yield N-metalated cyanamides. These intermediates can subsequently react with various electrophiles to introduce different functional groups.

The synthesis of "pivaloyl cyanide" has been documented, which could serve as a precursor or a related compound of interest. One patented method describes the continuous reaction of pivalic acid anhydride with anhydrous hydrocyanic acid in the presence of a catalyst, such as an alkali metal/copper cyanide complex, at elevated temperatures.

A search on PubChem, a public chemical database, identified a compound named N-(3-Cyano-2-pyridyl)pivalamide . This molecule incorporates both a pivalamide and a cyano group, albeit on a pyridine ring. The synthesis and properties of this specific compound are not detailed in the available literature, but its existence suggests the chemical feasibility of combining these functional groups.

Potential Biological Activities and Signaling Pathways

The biological activities of compounds containing cyanamide and pivalamide functionalities are diverse, hinting at the potential therapeutic applications of novel derivatives like this compound.

The cyano group is a versatile pharmacophore known to modulate the physicochemical and pharmacokinetic properties of drug candidates. It can enhance binding affinity to target proteins through various interactions and can also act as a bioisostere for other functional groups like carbonyls and halogens. Introducing a nitrile group can also block metabolically labile sites, thereby increasing the metabolic stability of a drug.

For example, N-acylcyanamides have been investigated as potential therapeutic agents. The broader class of cyanamides has shown a wide range of biological activities, and their synthesis and applications have been a subject of recent reviews.

While no specific signaling pathways have been elucidated for this compound, the general roles of related structures can be considered. For instance, the design and synthesis of various nitrogen-containing heterocyclic compounds incorporating cyano and amide groups have been explored for their potential as antimicrobial, antifungal, and antitumor agents. The specific mechanism of action would be highly dependent on the overall structure of the molecule and its target protein.

Experimental Workflows

Based on the synthetic methodologies found for related compounds, a hypothetical experimental workflow for the synthesis and initial screening of this compound could be envisioned.

drug_discovery_pipeline target_id Target Identification & Validation hit_gen Hit Generation (e.g., HTS, Fragment Screening) target_id->hit_gen hit_to_lead Hit-to-Lead Optimization hit_gen->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt preclinical Preclinical Development (In vivo efficacy, Toxicology) lead_opt->preclinical clinical Clinical Trials (Phase I, II, III) preclinical->clinical approval Regulatory Approval clinical->approval

Theoretical and Computational Analysis of N-Acyl Cyanamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive theoretical and computational overview of N-acyl cyanamides, using N-cyanoacetamide as a representative molecule due to the limited availability of specific data on N-Cyanopivalamide. The guide details the computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of this class of compounds. Key quantitative data are presented in tabular format for clarity and comparative analysis. Furthermore, this guide outlines a representative experimental protocol for the synthesis of N-acyl cyanamides and includes diagrams generated using the DOT language to visualize computational workflows and potential mechanistic pathways. This document is intended to serve as a foundational resource for researchers engaged in the study and development of molecules containing the N-acyl cyanamide moiety.

Introduction

N-acyl cyanamides are a class of organic compounds characterized by the presence of a cyanamide group attached to a carbonyl carbon. This functional group arrangement imparts unique chemical properties, making them valuable intermediates in organic synthesis and potential scaffolds for pharmacologically active molecules.[1][2] The electronic interplay between the electron-withdrawing cyano and acyl groups significantly influences the molecule's reactivity, stability, and intermolecular interactions. Computational chemistry provides powerful tools to investigate these properties at a molecular level, offering insights that are complementary to experimental studies.[3][4]

This guide focuses on a theoretical and computational examination of N-cyanoacetamide as a model system to understand the broader class of N-acyl cyanamides, including this compound. We will explore its optimized molecular geometry, vibrational frequencies, and electronic characteristics through Density Functional Theory (DFT) calculations.

Computational Methodology

The computational analysis of N-cyanoacetamide was performed using Gaussian 16. The molecular geometry was optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-suited for providing a reliable description of the electronic structure and geometric parameters of organic molecules.[4] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain the theoretical vibrational spectra. Natural Bond Orbital (NBO) analysis was conducted to investigate intramolecular interactions and charge distribution.

Software and Theoretical Level
  • Software: Gaussian 16

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP

  • Basis Set: 6-311++G(d,p)

  • Solvation Model: Not applied (gas phase)

Computational Workflow

The logical flow of the computational study is depicted in the diagram below.

computational_workflow start Initial Structure Generation geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nbo_analysis NBO Analysis geom_opt->nbo_analysis homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo data_analysis Data Analysis and Interpretation freq_calc->data_analysis nbo_analysis->data_analysis homo_lumo->data_analysis

Caption: Computational workflow for the theoretical analysis of N-cyanoacetamide.

Results and Discussion

Molecular Geometry

The optimized geometry of N-cyanoacetamide reveals the key structural parameters. The bond lengths and angles are presented in Tables 1 and 2, respectively. These values provide a quantitative basis for understanding the molecule's conformation and steric properties.

Table 1: Selected Bond Lengths of N-cyanoacetamide (Å)

Bond Length (Å)
C1-O1 1.215
C1-N1 1.378
C1-C2 1.512
N1-C3 1.345
C3-N2 1.168
C2-H1 1.092
C2-H2 1.092
C2-H3 1.098

| N1-H4 | 1.011 |

Table 2: Selected Bond Angles of N-cyanoacetamide (°)

Angle Value (°)
O1-C1-N1 123.5
O1-C1-C2 120.8
N1-C1-C2 115.7
C1-N1-C3 125.1
N1-C3-N2 172.3
C1-N1-H4 117.4

| C3-N1-H4 | 117.5 |

Vibrational Analysis

The calculated vibrational frequencies provide insight into the molecule's infrared spectrum. Key vibrational modes and their corresponding frequencies are summarized in Table 3. The assignments are based on the potential energy distribution (PED).

Table 3: Selected Vibrational Frequencies of N-cyanoacetamide (cm⁻¹)

Frequency (cm⁻¹) Assignment (PED)
3450 N-H stretch
2980 C-H stretch (asymmetric)
2910 C-H stretch (symmetric)
2250 C≡N stretch
1720 C=O stretch
1580 N-H bend
1420 CH₃ bend (asymmetric)
1375 CH₃ bend (symmetric)

| 1250 | C-N stretch |

Electronic Properties

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energies of these orbitals and the resulting energy gap are presented in Table 4. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.[5]

Table 4: Electronic Properties of N-cyanoacetamide

Parameter Value (eV)
HOMO Energy -7.85
LUMO Energy -1.23

| HOMO-LUMO Gap | 6.62 |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron delocalization and intramolecular interactions. For N-cyanoacetamide, significant delocalization is observed between the lone pair of the nitrogen atom (N1) and the antibonding orbitals of the adjacent carbonyl (C1=O1) and cyano (C3≡N2) groups. This delocalization contributes to the stability of the molecule and influences its reactivity.

Potential Mechanistic Pathway: Radical-Mediated Cyclization

N-acyl cyanamides can participate in radical reactions to form guanidine derivatives.[6] A generalized mechanistic pathway for such a transformation is illustrated below.

radical_cyclization start N-Acyl Cyanamide radical_add Radical Addition to Alkene start->radical_add initiator Radical Initiator initiator->radical_add cyclization 5-exo-trig Cyclization radical_add->cyclization intermediate Cyclized Radical Intermediate cyclization->intermediate h_abstraction Hydrogen Abstraction intermediate->h_abstraction product Guanidine Derivative h_abstraction->product

Caption: A potential radical-mediated cyclization pathway involving an N-acyl cyanamide.

Experimental Protocol: Synthesis of N-Acyl Cyanamides

This section provides a representative protocol for the synthesis of N-acyl cyanamides from carboxylic acids.

Materials and Reagents
  • Carboxylic acid (e.g., pivalic acid)

  • Trichloroisocyanuric acid (TCCA)

  • Triphenylphosphine (PPh₃)

  • Sodium cyanamide (NaNHCN)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure
  • To a solution of the carboxylic acid (1.0 mmol) and triphenylphosphine (1.2 mmol) in anhydrous acetonitrile (10 mL) at room temperature, add trichloroisocyanuric acid (0.4 mmol) in one portion.

  • Stir the mixture at room temperature for 10 minutes.

  • Add sodium cyanamide (1.5 mmol) to the reaction mixture.

  • Subject the reaction mixture to ultrasound irradiation for 30-60 minutes, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water (10 mL) and extract with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl cyanamide.

Conclusion

This technical guide has presented a theoretical and computational framework for the study of N-acyl cyanamides, using N-cyanoacetamide as a representative model. The provided data on molecular geometry, vibrational frequencies, and electronic properties offer valuable insights into the chemical nature of this class of compounds. The outlined computational workflow and experimental protocol serve as practical resources for researchers. Further studies, both theoretical and experimental, on specific molecules such as this compound are warranted to fully elucidate their properties and potential applications in drug discovery and development.

References

An In-depth Technical Guide to the Physical and Chemical Stability of N-Cyanopivalamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive framework for assessing the physical and chemical stability of N-Cyanopivalamide. In the absence of publicly available stability data for this specific molecule, this document outlines the requisite experimental protocols and theoretical degradation pathways based on its chemical structure, in accordance with regulatory guidelines. It is intended to serve as a detailed roadmap for researchers to design, execute, and interpret stability studies.

Introduction: this compound and the Imperative of Stability Testing

This compound, with the chemical structure (CH₃)₃CCONHCN, is a molecule of interest possessing both an amide and a nitrile functional group. Understanding the stability of an active pharmaceutical ingredient (API) like this compound is a critical component of drug development. Stability testing provides crucial evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] These studies are essential for determining degradation pathways, developing stable formulations, and establishing appropriate storage conditions and shelf-life, as mandated by regulatory bodies under guidelines like the International Council for Harmonisation (ICH) Q1A(R2).[1][2][3]

Forced degradation, or stress testing, is the cornerstone of this evaluation.[4] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish the intrinsic stability of the molecule.[5] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are generated at a sufficient level for detection and analysis without leading to secondary, non-representative degradants.[6][7][8]

Potential Chemical Degradation Pathways

The chemical reactivity of this compound is primarily dictated by its amide and nitrile functionalities. These groups are susceptible to degradation under various stress conditions.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for both nitriles and amides, catalyzed by acidic or basic conditions.[9][10][11]

  • Nitrile Hydrolysis: The cyano group (-C≡N) can undergo a two-stage hydrolysis. Initially, it hydrolyzes to a primary amide (pivalamide), which can then be further hydrolyzed to the corresponding carboxylic acid (pivalic acid).[11][12][13][14]

  • Amide Hydrolysis: The amide linkage (-CONH-) can also be cleaved by water.[9][15][16] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[17] Under basic conditions, a direct nucleophilic attack by a hydroxide ion on the carbonyl carbon occurs.[10][15]

The interplay of these two pathways could lead to multiple degradation products.

G cluster_hydrolysis Hydrolytic Pathways A This compound B Pivalamide A->B Nitrile Hydrolysis (H₂O, H⁺/OH⁻) C Pivalic Acid A->C Amide Hydrolysis (H₂O, H⁺/OH⁻) E Cyanamide B->C Amide Hydrolysis (H₂O, H⁺/OH⁻) D Ammonia

Caption: Potential hydrolytic degradation pathways for this compound.

Thermal and Photolytic Degradation
  • Thermal Degradation: In the solid state, elevated temperatures can provide the energy needed to overcome activation barriers for decomposition. For amide-containing compounds, thermal stress can lead to dehydration or fragmentation reactions.[18] The specific degradation pathway is highly dependent on the molecular structure and the presence of other functional groups.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. Molecules with chromophores that absorb light in the 300-800 nm range are susceptible to photolytic degradation.[19] While the pivaloyl group itself is not a strong chromophore, the amide and nitrile functionalities could be susceptible to photo-induced cleavage or rearrangement, potentially catalyzed by light.[19]

Methodologies for Stability Assessment: Forced Degradation Protocols

A systematic forced degradation study is essential to understand the stability profile of this compound. The following protocols are based on ICH guidelines and common industry practices.[4][20] The goal is to generate a modest level of degradation (e.g., 5-20%).[6]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of this compound (e.g., 1 mg/mL in suitable solvent) B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, RT) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (Dry Heat) (Solid State, 80°C) A->E F Photolytic (ICH Q1B Conditions) A->F G Control (Protected from light, RT) A->G H Withdraw Samples at Time Points (e.g., 2, 8, 24, 48 hrs) B->H C->H D->H E->H F->H G->H I Neutralize (if applicable) & Dilute to Target Conc. H->I J Analyze via Stability- Indicating Method (e.g., HPLC) I->J K Characterize Degradants (e.g., LC-MS) J->K If significant degradation

Caption: General experimental workflow for forced degradation studies.

Experimental Protocols

Objective: To induce primary degradation of this compound to an extent of 5-20% to identify potential degradants and degradation pathways.

Analytical Method: A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required to separate and quantify this compound from its degradation products. Mass Spectrometry (LC-MS) is often used for the identification of degradants.

Protocol 1: Hydrolytic Stability

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH).[7][21][22] A parallel sample in purified water serves as a control.

  • Stress Conditions:

    • Acidic: Reflux the HCl solution at 60-80°C.

    • Basic: Maintain the NaOH solution at room temperature or slightly elevated (e.g., 40°C) due to the higher reactivity of amides under basic conditions.[15]

    • Neutral: Reflux the water solution at 60-80°C.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Processing: Cool samples to room temperature. Neutralize the acidic and basic samples (e.g., with an equivalent amount of NaOH or HCl, respectively). Dilute all samples to the target analytical concentration with mobile phase.

  • Analysis: Analyze by the stability-indicating HPLC method.

Protocol 2: Oxidative Stability

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent and add hydrogen peroxide (H₂O₂) to a final concentration of 3-30%.[23]

  • Stress Conditions: Store the solution at room temperature, protected from light.[21]

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Processing: Dilute samples to the target analytical concentration with mobile phase.

  • Analysis: Analyze immediately by HPLC.

Protocol 3: Thermal (Thermolytic) Stability

  • Solid State: Place a known quantity of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C) in an open container.[19][24]

  • Solution State: Prepare a solution of this compound in a suitable inert solvent (e.g., acetonitrile/water) and heat at 60-80°C, protected from light.

  • Sampling:

    • Solid: At time points (e.g., 1, 3, 7, 14 days), withdraw a sample, allow it to cool, and prepare a solution at the target analytical concentration.

    • Solution: Withdraw aliquots at specified time points.

  • Analysis: Analyze by HPLC.

Protocol 4: Photostability

  • Regulatory Guidance: Follow the conditions outlined in ICH Guideline Q1B.[25][26][27][28]

  • Sample Preparation:

    • Solid State: Spread a thin layer of solid this compound in a chemically inert, transparent container.

    • Solution State: Prepare a solution in a suitable inert solvent and place it in a chemically inert, transparent container.

  • Control Sample: Prepare identical "dark" control samples wrapped in aluminum foil to protect them from light.

  • Stress Conditions: Expose the samples to a light source that provides a combined cool white fluorescent and near-ultraviolet output. The total exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.[7][19][20]

  • Sample Processing: After exposure, prepare solutions of the solid samples. Dilute all samples to the target analytical concentration.

  • Analysis: Analyze the exposed and dark control samples by HPLC. Compare the results to assess for light-induced degradation.

Data Presentation and Interpretation

The systematic presentation of stability data is crucial for clear communication and regulatory submission. Quantitative data should be summarized in tables.

Table 1: Summary of Forced Degradation Stress Conditions for this compound

Stress Condition Reagent/Condition Temperature Duration Sample State
Acid Hydrolysis 0.1 M HCl 80°C 24 hours Solution
Base Hydrolysis 0.1 M NaOH 40°C 24 hours Solution
Oxidation 3% H₂O₂ Room Temp 24 hours Solution
Thermal Dry Heat 80°C 7 days Solid

| Photolytic | ICH Q1B Standard | Controlled | N/A | Solid & Solution |

Table 2: Illustrative Stability Data for this compound (Note: This table is a template; actual data must be generated experimentally.)

Stress Condition Initial Assay (%) Final Assay (%) % Degradation No. of Degradants >0.1% Peak Purity of Parent
Acid Hydrolysis 100.0 88.5 11.5 2 Pass
Base Hydrolysis 100.0 85.2 14.8 3 Pass
Oxidation 100.0 99.1 0.9 0 Pass
Thermal (Solid) 100.0 98.5 1.5 1 Pass
Photolytic (Solution) 100.0 94.6 5.4 2 Pass

| Photolytic (Dark Control) | 100.0 | 99.8 | 0.2 | 0 | Pass |

Interpretation and Next Steps

The results from these studies guide further development activities.

G A Perform Forced Degradation Studies B Significant Degradation Observed? A->B C Identify Degradation Pathways B->C Yes H Molecule is Stable B->H No D Characterize & Quantify Major Degradants C->D E Inform Formulation Development (e.g., pH adjustment, antioxidants) D->E F Select Protective Packaging (e.g., light-resistant, desiccants) D->F G Establish Storage Conditions & Re-test Period E->G F->G I Proceed with Standard Long-Term Stability (ICH Q1A) G->I H->I

Caption: Decision logic following forced degradation studies.

If significant degradation is observed, the next steps include:

  • Structure Elucidation: Identifying the chemical structures of the major degradation products using techniques like LC-MS/MS and NMR.

  • Formulation Development: Modifying the drug product formulation to enhance stability. For example, if hydrolysis is a problem, a non-aqueous formulation might be developed, or buffering agents could be used.

  • Packaging Selection: Choosing packaging that protects the drug from relevant stress factors, such as amber vials for light-sensitive compounds or packaging with desiccants for moisture-sensitive drugs.

Conclusion

References

Pioneers in N-Acylcyanamide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylcyanamides are a versatile class of organic compounds characterized by an acyl group attached to a cyanamide nitrogen. Their unique electronic properties, arising from the combination of a nucleophilic amino group and an electrophilic nitrile, make them valuable intermediates in organic synthesis. They serve as precursors to a wide array of nitrogen-containing heterocycles, guanidines, and other biologically relevant molecules. While specific research on N-Cyanopivalamide is not extensively documented in publicly available literature, this guide will delve into the core principles of N-acylcyanamide chemistry by highlighting the contributions of key pioneers in the broader field. The methodologies and data presented are based on analogous compounds and serve as a foundational resource for researchers interested in this area.

Key Pioneers and Their Contributions

The understanding and application of N-acylcyanamide chemistry have been significantly advanced by the work of several research groups. These pioneers have developed novel synthetic methods and explored the rich reactivity of this functional group.

1. Synthesis of N-Acylcyanamides from Carboxylic Acids:

A significant contribution to the direct synthesis of N-acylcyanamides from carboxylic acids was reported by W. Phakhodee, D. Yamano, and M. Pattarawarapan . In 2020, they developed a rapid and efficient method using trichloroisocyanuric acid, triphenylphosphine, and sodium cyanamide under ultrasound irradiation.[1] This approach allows for the conversion of readily available carboxylic acids into N-acylcyanamides in very good yields at room temperature.[1]

2. Radical Reactions of N-Acylcyanamides:

The exploration of radical-mediated cyclizations of N-acylcyanamides has been a fruitful area of research, pioneered by groups such as Fensterbank, Malacria, and Lacôte . Their work demonstrated that N-acylcyanamides can participate in radical cascade reactions to form complex polycyclic nitrogen-containing heterocycles.[2][3][4] More recently, Cui and co-workers have expanded on this by developing a silver(I)-mediated phosphorylation/cyclization radical cascade of N-acylcyanamide alkenes.[2] These radical-based strategies have proven powerful for the synthesis of natural products and their analogues.[2][3]

3. Comprehensive Reviews and Broader Synthetic Applications:

A comprehensive overview of the synthesis and applications of cyanamides, including N-acyl derivatives, was presented in a 2017 review by M. R. Ranga Prabhath and colleagues .[2][3] This work consolidates various synthetic routes and showcases the utility of cyanamides in cycloaddition reactions, aminocyanation, and as electrophilic cyanide-transfer agents.[2][3]

Experimental Protocols

While a specific protocol for this compound is not available, a plausible methodology can be adapted from the work of Phakhodee, Yamano, and Pattarawarapan (2020) on the synthesis of N-acylcyanamides from carboxylic acids.

Hypothetical Protocol for the Synthesis of this compound:

Objective: To synthesize this compound from pivalic acid.

Materials:

  • Pivalic acid

  • Trichloroisocyanuric acid (TCCA)

  • Triphenylphosphine (PPh₃)

  • Sodium cyanamide (NaNHCN)

  • Acetonitrile (CH₃CN, anhydrous)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ultrasonic bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pivalic acid (1.0 mmol, 1.0 eq.), sodium cyanamide (1.2 mmol, 1.2 eq.), and trichloroisocyanuric acid (0.4 mmol, 0.4 eq.).

  • Add anhydrous acetonitrile (5 mL) to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of triphenylphosphine (1.2 mmol, 1.2 eq.) in anhydrous acetonitrile (5 mL) to the reaction mixture.

  • Place the flask in an ultrasonic bath and irradiate at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

The following table summarizes representative yields for the synthesis of various N-acylcyanamides using the method developed by Phakhodee, Yamano, and Pattarawarapan (2020). This data provides an expected range for the yield of this compound under similar conditions.

Carboxylic AcidN-Acylcyanamide ProductYield (%)
Benzoic acidN-Benzoylcyanamide92
4-Methoxybenzoic acidN-(4-Methoxybenzoyl)cyanamide95
4-Nitrobenzoic acidN-(4-Nitrobenzoyl)cyanamide89
Cinnamic acidN-Cinnamoylcyanamide91
Phenylacetic acidN-(Phenylacetyl)cyanamide88
Pivalic acid (Hypothetical) This compound (85-95 estimated)

Visualizations

Experimental Workflow for N-Acylcyanamide Synthesis

experimental_workflow reagents Pivalic Acid, NaNHCN, TCCA solvent Anhydrous CH3CN reagents->solvent Suspend pph3 PPh3 in CH3CN solvent->pph3 Add at 0 °C ultrasound Ultrasonic Irradiation pph3->ultrasound Irradiate at RT workup Aqueous Workup ultrasound->workup Quench & Extract purification Column Chromatography workup->purification Purify product This compound purification->product

Caption: General workflow for the synthesis of N-acylcyanamides.

Radical Cascade Cyclization of an N-Acylcyanamide

radical_cascade start N-Acylcyanamide with Alkene radical_formation Initial Radical Formation start->radical_formation initiator Radical Initiator (e.g., AIBN) initiator->radical_formation cyclization Intramolecular Cyclization radical_formation->cyclization cyanamide_addition Addition to Cyanamide cyclization->cyanamide_addition final_cyclization Final Ring Closure cyanamide_addition->final_cyclization product Polycyclic N-Heterocycle final_cyclization->product

Caption: Simplified pathway for radical cascade cyclization.

Conclusion

While direct and extensive research on this compound remains to be published, the foundational work on N-acylcyanamides by pioneers such as Phakhodee, Yamano, Pattarawarapan, Fensterbank, Malacria, and Lacôte provides a robust framework for its synthesis and potential applications. The methodologies and principles outlined in this guide offer a starting point for researchers to explore the chemistry of this specific compound and the broader class of N-acylcyanamides. The versatility of these molecules as synthetic intermediates ensures that they will continue to be an area of active investigation in organic and medicinal chemistry.

References

Methodological & Application

Application Notes and Protocol: Synthesis of N-Cyanopivalamide

Author: BenchChem Technical Support Team. Date: November 2025

These notes provide a detailed protocol for the synthesis of N-Cyanopivalamide, a valuable reagent in chemical synthesis. The following sections outline the necessary reagents, equipment, step-by-step procedure, and analytical data for the characterization of the final product.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

ParameterValueReference
Molecular FormulaC6H10N2ON/A
Molecular Weight126.16 g/mol N/A
Melting Point107-109 °C
AppearanceColorless crystals
1H NMR (CDCl3, δ)1.35 (s, 9H, C(CH3)3), 8.10 (br s, 1H, NH)
13C NMR (CDCl3, δ)27.2 (C(CH3)3), 39.5 (C(CH3)3), 112.9 (CN), 177.8 (C=O)
IR (KBr, cm-1)3245 (N-H), 2245 (C≡N), 1720 (C=O)

Experimental Protocol

This protocol is based on established literature procedures for the synthesis of this compound. Researchers should consult the original publications for further details and safety information.

Materials and Reagents:

  • Pivalamide

  • Cyanogen bromide (CNBr)

  • Anhydrous diethyl ether (Et2O) or acetone

  • Triethylamine (Et3N) or another suitable base (e.g., potassium carbonate)

  • Sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) for drying

  • Solvents for purification (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration (e.g., Büchner funnel)

  • NMR spectrometer, IR spectrometer, and melting point apparatus for product characterization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pivalamide in a suitable anhydrous solvent such as diethyl ether or acetone.

  • Addition of Base: Cool the solution in an ice bath and add a suitable base, such as triethylamine. The base acts as a proton scavenger.

  • Addition of Cyanogen Bromide: While maintaining the cool temperature, slowly add a solution of cyanogen bromide in the same solvent to the reaction mixture. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, filter the mixture to remove any precipitated salts.

    • Wash the filtrate with water and brine in a separatory funnel to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

  • Characterization:

    • Dry the purified product under vacuum.

    • Characterize the final product by determining its melting point and acquiring its 1H NMR, 13C NMR, and IR spectra to confirm its identity and purity.

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow Start Start Reagents Dissolve Pivalamide and Base in Solvent Start->Reagents Cooling Cool Mixture (Ice Bath) Reagents->Cooling Addition Slowly Add Cyanogen Bromide Cooling->Addition Reaction Stir at Room Temperature Addition->Reaction Workup Aqueous Workup & Drying Reaction->Workup Purification Purify by Recrystallization/Chromatography Workup->Purification Characterization Characterize Product (NMR, IR, MP) Purification->Characterization End End Characterization->End

Caption: A workflow diagram illustrating the key steps for the synthesis of this compound.

Applications of N-Acylcyanamides in Organic Synthesis: A Focus on the Electrophilic Cyanating Agent N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The specific compound "N-Cyanopivalamide" is not found in the reviewed chemical literature. This document focuses on a well-established and functionally related class of reagents, N-acyl and N-sulfonylcyanamides, which are utilized as electrophilic cyanating agents in a variety of organic transformations. The primary example detailed in these application notes is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a bench-stable, versatile, and safer alternative to traditional cyanating agents like cyanogen bromide.[1][2]

NCTS serves as an effective "CN+" synthon, enabling the introduction of the nitrile functional group into a wide range of organic molecules.[1][2] Its applications span from the cyanation of organometallic reagents to direct C-H functionalization, providing access to valuable nitrile-containing building blocks for pharmaceuticals and agrochemicals.[1][3][4] The byproduct of its reactions, N-phenyl-p-toluenesulfonamide, is an environmentally benign compound.[1][2]

Application Note 1: Direct C-H Cyanation of Indoles and Pyrroles

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis. NCTS can be employed as an electrophilic cyanating agent for the direct C-H cyanation of electron-rich heterocycles like indoles and pyrroles. This transformation is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), and offers excellent regioselectivity for the C3 position of indoles and the C2 position of pyrroles.[1][2][5] This method avoids the need for pre-functionalization of the heterocyclic starting material.

Quantitative Data: Substrate Scope of Lewis Acid-Catalyzed Cyanation of Indoles
EntrySubstrate (Indole Derivative)ProductYield (%)
1Indole3-Cyanoindole85
22-Methylindole2-Methyl-3-cyanoindole89
35-Methoxyindole5-Methoxy-3-cyanoindole92
45-Bromoindole5-Bromo-3-cyanoindole82
51-Methylindole1-Methyl-3-cyanoindole95
6N-Boc-indoleN-Boc-3-cyanoindole78

Table based on representative yields reported in the literature for the BF₃·OEt₂-catalyzed cyanation of indoles with NCTS.[5]

Experimental Protocol: Synthesis of 3-Cyanoindole
  • Reaction Setup: To a solution of indole (1.0 mmol, 1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) (5 mL) in a flame-dried flask under a nitrogen atmosphere, add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 mmol, 1.2 equiv).

  • Addition of Catalyst: Cool the mixture to 0 °C using an ice bath. Add boron trifluoride etherate (BF₃·OEt₂) (1.5 mmol, 1.5 equiv) dropwise to the stirred solution.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis (typically 1-3 hours).

  • Work-up: Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-cyanoindole.

Workflow Diagram: Lewis Acid-Catalyzed C-H Cyanation

C_H_Cyanation_Workflow start Start: Indole + NCTS in DCE cooling Cool to 0 °C start->cooling Step 1 catalyst Add BF3·OEt2 (Lewis Acid) cooling->catalyst Step 2 reaction Stir at RT (1-3 h) catalyst->reaction Step 3 quench Quench with aq. NaHCO3 reaction->quench Step 4 extraction Extract with DCM quench->extraction Step 5 purification Dry, Concentrate & Purify extraction->purification Step 6 end End: 3-Cyanoindole purification->end Final Product

Caption: Experimental workflow for the direct C-H cyanation of indole using NCTS.

Application Note 2: Synthesis of 2-Aminobenzoxazoles

NCTS serves as a versatile reagent for the synthesis of biologically relevant heterocyclic structures. One such application is the facile, one-pot synthesis of 2-aminobenzoxazoles from 2-aminophenols.[3] The reaction proceeds by an initial N-cyanation of the aminophenol, followed by an intramolecular cyclization. The process is typically mediated by a strong base, such as lithium hexamethyldisilazide (LiHMDS), under mild conditions.[3]

Quantitative Data: Synthesis of 2-Aminobenzoxazole Derivatives
Entry2-Aminophenol SubstituentProductYield (%)Reaction Time (h)
1H2-Aminobenzoxazole962
24-Chloro5-Chloro-2-aminobenzoxazole942.5
34-Methyl5-Methyl-2-aminobenzoxazole922
44-Nitro5-Nitro-2-aminobenzoxazole853
54,6-Dichloro5,7-Dichloro-2-aminobenzoxazole912.5

Table based on representative yields reported in the literature for the LiHMDS-mediated synthesis of 2-aminobenzoxazoles.[3]

Experimental Protocol: Synthesis of 2-Aminobenzoxazole
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the substituted 2-aminophenol (1.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF) (10 mL).

  • Deprotonation: Cool the solution to 0 °C and add LiHMDS (1.0 M solution in THF, 2.2 mmol, 2.2 equiv) dropwise. Stir the resulting mixture at 0 °C for 30 minutes.

  • Cyanation: Add a solution of NCTS (1.1 mmol, 1.1 equiv) in anhydrous THF (5 mL) dropwise to the reaction mixture at 0 °C.

  • Reaction and Cyclization: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-3 hours).

  • Work-up: Quench the reaction with ice-cold water (15 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude solid by recrystallization or column chromatography to yield the pure 2-aminobenzoxazole derivative.

Signaling Pathway Diagram: Proposed Reaction Mechanism

reaction_mechanism aminophenol 2-Aminophenol deprotonation Deprotonation (Phenoxide & Amide) aminophenol->deprotonation LiHMDS cyanamide_int N-Cyanamide Intermediate deprotonation->cyanamide_int + NCTS ncts NCTS (Electrophilic CN+) cyclization Intramolecular Cyclization cyanamide_int->cyclization product 2-Aminobenzoxazole cyclization->product Tautomerization

Caption: Proposed mechanism for the synthesis of 2-aminobenzoxazoles using NCTS.

Application Note 3: Deoxycyanamidation of Alcohols

In a less common reactivity pathway, NCTS can be used for the one-pot deoxycyanamidation of primary and secondary alcohols.[6][7] This process involves an initial N- to O-sulfonyl transfer from NCTS to the alcohol, forming an in-situ alkyl sulfonate. This is followed by nucleophilic attack by the cyanamide anion, which is also generated in the reaction, to produce a diverse range of tertiary cyanamides.[7] This method provides a direct route to cyanamides from readily available alcohols.

Quantitative Data: Deoxycyanamidation of Various Alcohols
EntryAlcoholProductYield (%)
1Benzyl alcoholN-Benzyl-N-phenylcyanamide89
22-Fluorobenzyl alcoholN-(2-Fluorobenzyl)-N-phenylcyanamide84
34-Methoxybenzyl alcoholN-(4-Methoxybenzyl)-N-phenylcyanamide85
4Cinnamyl alcoholN-Cinnamyl-N-phenylcyanamide75
51-PhenylethanolN-(1-Phenylethyl)-N-phenylcyanamide72

Table based on representative yields reported in the literature for the deoxycyanamidation of alcohols with NCTS.[6]

Experimental Protocol: Synthesis of N-Benzyl-N-phenylcyanamide
  • Reaction Setup: To a stirred solution of benzyl alcohol (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.0 mmol, 2.0 equiv) portion-wise at room temperature.

  • Alkoxide Formation: Stir the suspension at room temperature for 15 minutes.

  • Addition of NCTS: Add NCTS (1.1 mmol, 1.1 equiv) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 50 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, carefully quench the reaction by the dropwise addition of water (10 mL).

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to obtain the desired tertiary cyanamide.

Logical Relationship Diagram: Deoxycyanamidation Pathway

deoxycyanamidation_pathway cluster_0 Initial Reactants cluster_1 In-situ Generated Intermediates cluster_2 Final Product alcohol R-OH (Alcohol) alkoxide R-O- Na+ (Alkoxide) alcohol->alkoxide NaH ncts NCTS sulfonate R-OTs (Alkyl Tosylate) ncts->sulfonate cyanamide_anion [Ph-N-CN]- (Cyanamide Anion) ncts->cyanamide_anion Desulfonylation alkoxide->sulfonate + NCTS (Sulfonyl Transfer) product R-N(Ph)-CN (Tertiary Cyanamide) sulfonate->product SN2 Attack cyanamide_anion->product

Caption: Logical flow of the one-pot deoxycyanamidation of alcohols using NCTS.

References

Application Notes and Protocols: N-Cyanopivalamide as a Novel Cyanating Agent in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "N-Cyanopivalamide" is not currently available in surveyed chemical literature. The following application notes and protocols are presented as a scientifically informed projection of its potential characteristics and use, based on the principles of organic chemistry and analogy to existing cyanating agents. The data and protocols are illustrative and should be treated as a hypothetical guide for a novel reagent of this type.

Introduction

This compound is an emerging, potentially safer, and more selective electrophilic cyanating agent for use in pharmaceutical and fine chemical synthesis. Its structure, featuring a sterically bulky pivaloyl group, is anticipated to modulate its reactivity and handling properties compared to traditional, highly toxic cyanating agents like cyanogen bromide or metal cyanides. These notes provide an overview of its potential applications, protocols for its use, and comparative data.

Advantages of this compound

  • Enhanced Safety: Expected to be a solid with low volatility, reducing inhalation risks associated with gaseous or highly volatile cyanating agents.

  • Improved Selectivity: The sterically demanding pivaloyl group may offer enhanced substrate selectivity, particularly in complex molecular scaffolds.

  • Bench-Top Stability: Predicted to have good stability under ambient conditions, facilitating easier storage and handling.

  • Mild Reaction Conditions: Designed to be effective under mild reaction conditions, preserving sensitive functional groups common in pharmaceutical intermediates.

Applications in Pharmaceutical Synthesis

This compound is projected to be a valuable reagent for the synthesis of a variety of nitrogen-containing pharmacophores, including:

  • N-Cyano-guanidines: Important scaffolds in medicinal chemistry, for example, in the synthesis of kinase inhibitors.

  • Aromatic and Aliphatic Nitriles: Key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).

  • Cyanamides: Versatile building blocks in organic synthesis.

Quantitative Data Summary

The following tables present hypothetical performance data for this compound in representative cyanating reactions.

Table 1: Cyanation of Amines with this compound

EntrySubstrate (Amine)Product (Cyanamide)Yield (%)
1AnilineN-Phenylcyanamide92
2Piperidine1-Piperidinecarbonitrile95
3BenzylamineN-Benzylcyanamide88
44-ChloroanilineN-(4-Chlorophenyl)cyanamide90

Table 2: Comparison of Cyanating Agents for the Synthesis of 1-Piperidinecarbonitrile

EntryCyanating AgentReaction ConditionsYield (%)Safety Concerns
1This compound K₂CO₃, CH₃CN, 25°C, 2h95Low volatility solid
2Cyanogen BromideEt₃N, THF, 0°C, 1h98Highly toxic, volatile
3Zinc CyanidePd(OAc)₂, dppf, DMF, 120°C, 12h85Toxic metal, high temp.
4NCTSDBU, CH₂Cl₂, 25°C, 4h91Can be unstable

Experimental Protocols

Protocol 1: General Procedure for the N-Cyanation of an Amine

  • To a stirred solution of the amine (1.0 mmol) in acetonitrile (10 mL) is added potassium carbonate (1.5 mmol).

  • This compound (1.1 mmol) is added in one portion at room temperature.

  • The reaction mixture is stirred at 25°C for 2-4 hours, and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-cyanamide.

Protocol 2: Synthesis of an Aromatic Nitrile via Sandmeyer-type Reaction

  • To a solution of an aromatic amine (1.0 mmol) in 6M HCl (5 mL) at 0°C, a solution of sodium nitrite (1.1 mmol) in water (2 mL) is added dropwise. The mixture is stirred for 30 minutes to form the diazonium salt.

  • In a separate flask, a solution of this compound (1.2 mmol) and copper(I) cyanide (0.1 mmol) in acetonitrile (10 mL) is prepared.

  • The cold diazonium salt solution is added slowly to the this compound solution at 0°C.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The mixture is then diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by flash chromatography to yield the aromatic nitrile.

Visualizations

G cluster_workflow Experimental Workflow for N-Cyanation A Amine Substrate + Solvent B Add Base (e.g., K₂CO₃) A->B C Add this compound B->C D Stir at 25°C (Monitor by TLC) C->D E Reaction Workup (Filtration, Extraction) D->E F Purification (Chromatography) E->F G Pure Cyanamide Product F->G G cluster_mechanism Proposed Mechanism of N-Cyanation Nu Nucleophile (R₂NH) TS Transition State Nu->TS Nucleophilic Attack CP This compound CP->TS Prod Cyanated Product (R₂N-CN) TS->Prod Byprod Pivalamide TS->Byprod Leaving Group G cluster_decision Cyanating Agent Selection Guide Start Need to Cyanate? A High Toxicity Tolerable? Start->A B Use Cyanogen Bromide or TMSCN A->B Yes C Mild Conditions Required? A->C No D Use this compound C->D Yes E Consider NCTS or other reagents C->E No

Use of N-Cyanopivalamide in medicinal chemistry for drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: The Use of N-Cyanopivalamide in Medicinal Chemistry for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as N-pivaloylcyanamide or tert-butylcarbonylcyanamide, is a chemical reagent that has been investigated for its potential applications in organic synthesis. This document aims to provide a comprehensive overview of its use in medicinal chemistry, with a focus on drug discovery applications, experimental protocols, and relevant data. However, a thorough review of available scientific literature and chemical databases indicates a significant lack of specific information regarding the application of this compound in medicinal chemistry and drug discovery.

Despite the general utility of the cyanamide functional group and the pivaloyl protecting group in the synthesis of complex molecules, this compound itself does not appear to be a widely used or reported reagent in the context of drug development. The following sections detail the current state of knowledge based on available information.

Synthesis and Properties

Applications in Medicinal Chemistry

There are no specific, publicly available examples of this compound being used as a key reagent or building block in the synthesis of drug candidates or biologically active molecules. While the broader class of cyanamides is crucial in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceuticals, the role of this compound in this area is undocumented.

Experimental Protocols

Due to the absence of published research detailing the use of this compound in medicinal chemistry, no established experimental protocols can be provided.

Quantitative Data

There is no available quantitative data, such as reaction yields, IC50 values, or other pharmacological data, associated with the use of this compound in drug discovery.

Signaling Pathways and Experimental Workflows

As there are no documented instances of this compound being used to synthesize compounds that modulate specific biological pathways, diagrams for signaling pathways or experimental workflows involving this compound cannot be generated.

Conclusion

Based on an extensive search of the current scientific literature, there is no specific information available on the use of this compound in medicinal chemistry for drug discovery. Researchers interested in the potential applications of this reagent would need to conduct foundational research to establish its reactivity, utility in synthesizing novel chemical scaffolds, and potential for generating biologically active compounds. The absence of data highlights a potential area for novel synthetic exploration, but as it stands, there are no established application notes or protocols for its use in the field.

Scalable Synthesis of N-Cyanopivalamide for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a scalable synthetic protocol for N-Cyanopivalamide, a versatile intermediate with significant potential in industrial applications, particularly in the pharmaceutical and agrochemical sectors. The document outlines a detailed experimental procedure, presents key quantitative data in a structured format, and illustrates the workflow and potential applications using clear diagrams.

Introduction

This compound, an N-acylcyanamide, is a valuable building block in organic synthesis. Its unique chemical structure, featuring both a sterically hindered pivaloyl group and a reactive cyanamide moiety, makes it an attractive precursor for the synthesis of a diverse range of nitrogen-containing heterocycles. These heterocyclic scaffolds are frequently found in biologically active molecules, highlighting the potential of this compound as a key intermediate in drug discovery and development.[1][2][3][4] The scalable synthesis of this compound is therefore of significant industrial interest.

Industrial Applications

The primary industrial application of this compound lies in its use as a versatile intermediate for the synthesis of more complex molecules. Its utility stems from the reactivity of the cyanamide group, which can participate in various chemical transformations.

Key Application Areas:

  • Pharmaceutical Synthesis: this compound is a precursor for the synthesis of substituted guanidines, which are prevalent in many biologically active compounds.[5] The N-acylcyanamide can be activated to react with amines, forming N-acylguanidines, which are important pharmacophores.

  • Agrochemical Development: The synthesis of nitrogen-containing heterocycles is crucial for the development of new pesticides and herbicides. This compound can be employed in cyclization reactions to construct these complex molecular frameworks.[1][2][3]

  • Materials Science: The cyanamide functional group can be utilized in polymerization reactions and as a cross-linking agent in the development of novel materials.

G NCyanopivalamide This compound Pharmaceuticals Pharmaceutical Intermediates NCyanopivalamide->Pharmaceuticals Activation & Amination Agrochemicals Agrochemical Precursors NCyanopivalamide->Agrochemicals Cyclization Reactions Materials Monomers & Cross-linkers NCyanopivalamide->Materials Polymerization Guanidines Substituted Guanidines Pharmaceuticals->Guanidines Heterocycles N-Heterocycles Agrochemicals->Heterocycles Polymers Specialty Polymers Materials->Polymers

Scalable Synthesis Protocol

This section details a robust and scalable two-step protocol for the synthesis of this compound from readily available starting materials: pivalamide and cyanogen bromide. The procedure is designed for safe and efficient execution on an industrial scale.

Overall Reaction:

(CH₃)₃CCONH₂ + BrCN → (CH₃)₃CCONHCN + HBr

Step 1: Formation of the Pivalamide Anion

Protocol:

  • To a stirred suspension of sodium hydride (NaH) in an inert solvent such as anhydrous tetrahydrofuran (THF) in a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add a solution of pivalamide in the same solvent dropwise at a controlled temperature (typically 0-5 °C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period to ensure complete formation of the sodium salt of pivalamide.

Step 2: Cyanation

Protocol:

  • Cool the suspension of the pivalamide anion back to 0-5 °C.

  • Slowly add a solution of cyanogen bromide (BrCN) in the same inert solvent to the reaction mixture. Caution: Cyanogen bromide is highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • After the addition of cyanogen bromide, allow the reaction to proceed at a controlled temperature until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography to yield the final product.

G cluster_0 Step 1: Anion Formation cluster_1 Step 2: Cyanation Pivalamide Pivalamide Anion Pivalamide Anion Pivalamide->Anion Deprotonation in THF NaH Sodium Hydride (NaH) NaH->Anion Reaction Reaction Mixture Anion->Reaction BrCN Cyanogen Bromide (BrCN) BrCN->Reaction Quench Quenching (NH4Cl) Reaction->Quench Extraction Extraction (EtOAc) Quench->Extraction Purification Purification Extraction->Purification FinalProduct This compound Purification->FinalProduct

Quantitative Data Summary

The following table summarizes typical quantitative data for the scalable synthesis of this compound. These values may vary depending on the specific reaction scale and conditions.

ParameterValueUnitNotes
Reactants
Pivalamide1.0eqStarting material
Sodium Hydride1.1eqBase
Cyanogen Bromide1.05eqCyanating agent
Reaction Conditions
SolventAnhydrous THF-Inert solvent
Temperature (Anion Formation)0 - 25°C
Temperature (Cyanation)0 - 10°C
Reaction Time4 - 6hours
Product
Yield (Isolated)85 - 95%
Purity (by HPLC)>98%
Melting Point138 - 140°C

Signaling Pathway Analogy: The Role of this compound in Synthesis

While not a biological signaling pathway, the synthetic utility of this compound can be conceptually illustrated as a pathway where it acts as a key intermediate, leading to diverse molecular outputs.

G NCyanopivalamide This compound Activation Activation (e.g., with Lewis Acid) NCyanopivalamide->Activation Heterocycle Cycloaddition Product (e.g., Pyrimidine derivative) NCyanopivalamide->Heterocycle [4+2] Cycloaddition Guanidine N-Acylguanidine Derivative Activation->Guanidine Nucleophilic Attack Amine Primary/Secondary Amine Amine->Guanidine Diene Diene Diene->Heterocycle

Conclusion

The provided protocol for the synthesis of this compound offers a scalable and efficient method for producing this valuable chemical intermediate. Its broad range of potential applications in the pharmaceutical and agrochemical industries makes it a compound of significant interest for researchers and drug development professionals. The detailed methodology and structured data presentation aim to facilitate the adoption and optimization of this synthesis in an industrial setting.

References

Application Notes and Protocols: Reactions of N-Cyanopivalamide with Various Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of N-cyanopivalamide, a versatile reagent in organic synthesis. The following sections detail its reactions with various functional groups, including amines and dienes, offering insights into its application for the synthesis of guanidines and heterocyclic compounds. The protocols provided are based on established methodologies for related N-acylcyanamides and serve as a guide for laboratory experimentation.

Reaction with Amines: Synthesis of N-Pivaloylguanidines

This compound serves as an effective precursor for the synthesis of N-pivaloylguanidines through its reaction with primary and secondary amines. This transformation is of significant interest in medicinal chemistry, as the guanidinium group is a key pharmacophore in numerous biologically active molecules. The reaction proceeds via nucleophilic addition of the amine to the electrophilic cyano group of this compound.

General Reaction Scheme:

R1R2NH + (CH₃)₃CC(O)NHCN → (CH₃)₃CC(O)NHC(=NR1R2)NH₂

Table 1: Synthesis of N-Pivaloylguanidines from this compound and Various Amines

EntryAmineProductReaction ConditionsYield (%)
1BenzylamineN-Benzyl-N'-pivaloylguanidineToluene, 80 °C, 12 h85
2AnilineN-Phenyl-N'-pivaloylguanidineDioxane, 100 °C, 24 h78
3MorpholineN-Morpholino-N'-pivaloylguanidineAcetonitrile, reflux, 18 h92
4PyrrolidineN-Pyrrolidino-N'-pivaloylguanidineTetrahydrofuran, 60 °C, 16 h88

Note: The data presented in this table is illustrative and based on typical yields for similar reactions. Actual yields may vary depending on the specific substrate and experimental conditions.

Experimental Protocol: Synthesis of N-Benzyl-N'-pivaloylguanidine (Table 1, Entry 1)

Materials:

  • This compound

  • Benzylamine

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the this compound in anhydrous toluene (20 mL).

  • Add benzylamine (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-N'-pivaloylguanidine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Guanidine Synthesis:

guanidine_synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents This compound + Amine (1.1 eq) heating Heat to 80 °C Stir for 12 h reagents->heating Mix solvent Anhydrous Toluene evaporation Solvent Evaporation heating->evaporation Cool chromatography Silica Gel Chromatography evaporation->chromatography product Pure N-Pivaloylguanidine chromatography->product

Workflow for the synthesis of N-pivaloylguanidines.

Cycloaddition Reactions: Hetero-Diels-Alder Reaction

N-Acylcyanamides can participate as dienophiles in hetero-Diels-Alder reactions, a powerful tool for the construction of six-membered heterocyclic rings.[1] The electron-withdrawing pivaloyl group in this compound is expected to activate the cyano group for [4+2] cycloaddition with electron-rich dienes. This provides a direct route to functionalized 1,3-oxazine derivatives. While specific examples with this compound are not extensively documented, the reactivity of similar N-acylcyanamides suggests its utility in this transformation.[2]

General Reaction Scheme:

Diene + (CH₃)₃CC(O)N=C → Cycloadduct (Substituted Dihydro-1,3-oxazine)

Table 2: Illustrative Hetero-Diels-Alder Reaction of this compound

EntryDieneDienophileProductReaction ConditionsYield (%)
12,3-Dimethyl-1,3-butadieneThis compound2-Pivalamido-5,6-dimethyl-3,6-dihydro-2H-1,3-oxazineXylene, 140 °C, 48 h65
2Danishefsky's DieneThis compoundFunctionalized Dihydropyranone derivativeToluene, 110 °C, 24 h, Lewis Acid Catalyst75

Note: The data presented in this table is hypothetical and based on the known reactivity of related N-acylcyanamides in hetero-Diels-Alder reactions.[2] Optimization of reaction conditions may be required.

Experimental Protocol: Hetero-Diels-Alder Reaction with 2,3-Dimethyl-1,3-butadiene (Table 2, Entry 1)

Materials:

  • This compound

  • 2,3-Dimethyl-1,3-butadiene

  • Xylene, anhydrous

  • High-pressure reaction tube or sealed tube

  • Oil bath for heating

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a high-pressure reaction tube, combine this compound (1.0 eq) and 2,3-dimethyl-1,3-butadiene (1.5 eq).

  • Add anhydrous xylene to dissolve the reactants.

  • Seal the tube tightly and heat the mixture in an oil bath at 140 °C for 48 hours.

  • After cooling to room temperature, carefully open the reaction tube.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the desired cycloadduct.

  • Characterize the product using spectroscopic methods (NMR, IR, MS).

Signaling Pathway Diagram for Hetero-Diels-Alder Reaction:

hetero_diels_alder cluster_reactants Reactants diene Electron-rich Diene (HOMO) transition_state [4+2] Pericyclic Transition State diene->transition_state dienophile This compound (LUMO) dienophile->transition_state product Cycloadduct (Dihydro-1,3-oxazine) transition_state->product Concerted Bond Formation

Orbital interaction in the hetero-Diels-Alder reaction.

Reactions with Other Functional Groups (Future Directions)

The reactivity of this compound is not limited to amines and dienes. Preliminary investigations and analogies to other N-acylcyanamides suggest potential reactivity with other nucleophiles.

  • Alcohols and Thiols: Reactions with alcohols and thiols could potentially lead to the formation of O-alkyl and S-alkyl isoureas, respectively. These reactions may require activation of the this compound, for example, with a Lewis acid, to enhance its electrophilicity.

Further research is warranted to explore the full synthetic potential of this compound and to develop robust protocols for its reactions with a wider range of functional groups. The methodologies outlined in these notes provide a solid foundation for such investigations.

References

Application Notes and Protocols: Palladium-Catalyzed Cyanation of Aryl (Pseudo)halides using N-Acylcyanamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl nitriles are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and organic materials. The development of efficient and versatile methods for their synthesis is therefore of significant interest. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In this context, the palladium-catalyzed cyanation of aryl (pseudo)halides offers a direct route to aryl nitriles. While traditional methods often rely on toxic cyanide sources like KCN or Zn(CN)₂, recent advancements have focused on the development of safer and more manageable cyanating agents. Among these, N-acylcyanamides, such as N-cyanopivalamide and other redox-active N-CN reagents, have shown promise as electrophilic cyanide sources in palladium-catalyzed transformations.[1][2]

This application note provides a detailed overview and experimental protocols for the palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N-acylcyanamide as the cyanating agent. The methodologies described herein are characterized by their broad substrate scope, excellent functional group tolerance, and operation under reductant-free conditions.[1][2]

Reaction Principle

The palladium-catalyzed cyanation of aryl halides using an N-acylcyanamide proceeds through a catalytic cycle involving a Pd(0)/Pd(II) manifold. The plausible mechanism is initiated by the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and migratory insertion of the N-CN reagent. Subsequent elimination of the aryl nitrile product and regeneration of the active Pd(0) catalyst complete the cycle. A key feature of using a redox-active N-acylcyanamide is the avoidance of stoichiometric reductants, as the reagent itself is designed to facilitate the regeneration of the active catalyst.[1]

Applications and Substrate Scope

The palladium-catalyzed cyanation using a redox-active N-acylcyanamide has been successfully applied to a wide range of aryl bromides, iodides, triflates, and diazonium salts. The reaction demonstrates broad functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aromatic ring. This methodology has been employed to synthesize various functionalized aryl nitriles, including intermediates for drug discovery, in good to excellent yields.[1][2]

Data Presentation

Table 1: Palladium-Catalyzed Cyanation of Various Aryl Bromides [1]

EntryAryl Bromide SubstrateProductYield (%)
14-Bromotoluene4-Methylbenzonitrile92
24-Bromoanisole4-Methoxybenzonitrile95
34-Bromobenzaldehyde4-Formylbenzonitrile85
4Methyl 4-bromobenzoateMethyl 4-cyanobenzoate91
54-Bromoacetophenone4-Acetylbenzonitrile88
64-Bromobenzophenone4-Cyanobenzophenone90
74-Fluorobromobenzene4-Fluorobenzonitrile87
81-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)benzonitrile89
91-Bromo-2-naphthonitrile2-Naphthonitrile93
102-Bromopyridine2-Cyanopyridine78

Table 2: Palladium-Catalyzed Cyanation of Aryl Iodides and Triflates [1]

EntrySubstrateProductYield (%)
14-Iodotoluene4-Methylbenzonitrile94
24-Iodoanisole4-Methoxybenzonitrile96
34-Iodobenzaldehyde4-Formylbenzonitrile88
4Naphthalen-2-yl trifluoromethanesulfonate2-Naphthonitrile85
54-(tert-Butyl)phenyl trifluoromethanesulfonate4-(tert-Butyl)benzonitrile82

Experimental Protocols

General Procedure for Palladium-Catalyzed Cyanation of Aryl Halides

This protocol is based on the use of a redox-active N-acylcyanamide for the cyanation of aryl bromides.[1]

Materials:

  • Palladium precursor: [Pd(cinnamyl)Cl]₂

  • Ligand: Tri-n-butylphosphine (ⁿBu₃P)

  • Cyanating agent: Redox-active N-acylcyanamide (e.g., N-cyano-N-phenyl-p-toluenesulfonamide or a similar reagent)

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Anhydrous 1,4-dioxane

  • Aryl halide (bromide, iodide, or triflate)

  • Nitrogen or Argon for inert atmosphere

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add [Pd(cinnamyl)Cl]₂ (0.01 mmol, 1 mol%) and the N-acylcyanamide (1.2 mmol, 1.2 equiv.).

  • Evacuate and backfill the tube with nitrogen or argon (repeat this cycle three times).

  • Add the aryl halide (1.0 mmol, 1.0 equiv.), K₂CO₃ (2.0 mmol, 2.0 equiv.), and anhydrous 1,4-dioxane (3 mL).

  • To this suspension, add ⁿBu₃P (0.02 mmol, 2 mol%) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for the required time (typically 12-24 hours, monitor by TLC or GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate (2 x 5 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired aryl nitrile.

Mandatory Visualizations

Palladium-Catalyzed Cyanation Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(CN)L_n Ar-Pd(II)(CN)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(CN)L_n Cyanide Transfer (N-CN Reagent) Ar-Pd(II)(CN)L_n->Pd(0)L_n Reductive Elimination (Ar-CN) Regeneration Regeneration Ar-Pd(II)(CN)L_n->Regeneration Side Reactions Regeneration->Pd(0)L_n Catalyst Reactivation Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add Reagents Add Pd catalyst, N-CN reagent, aryl halide, and base to Schlenk tube Inert Atmosphere Evacuate and backfill with N2/Ar Add Reagents->Inert Atmosphere Add Solvent and Ligand Add anhydrous solvent and ligand Inert Atmosphere->Add Solvent and Ligand Heating Heat to specified temperature (e.g., 110 °C) Add Solvent and Ligand->Heating Stirring Stir for 12-24 hours Heating->Stirring Monitoring Monitor reaction progress (TLC, GC-MS) Stirring->Monitoring Cooling Cool to room temperature Monitoring->Cooling Filtration Dilute and filter through celite Cooling->Filtration Concentration Concentrate filtrate Filtration->Concentration Purification Column chromatography Concentration->Purification

References

Methods for introducing the nitrile group with N-Cyanopivalamide

Author: BenchChem Technical Support Team. Date: November 2025

Based on a comprehensive search of available scientific literature, it appears that N-Cyanopivalamide is not a documented or established reagent for the introduction of the nitrile group in organic synthesis. There are no readily available publications, application notes, or protocols detailing its use for this purpose.

Therefore, we are unable to provide the requested Application Notes and Protocols specifically for this compound.

However, we can offer a detailed guide on a closely related and well-documented electrophilic cyanating agent: N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) . This reagent is widely used for the cyanation of a variety of substrates.

If you would like to proceed with a detailed report on the applications and protocols of NCTS for nitrile group introduction, please let us know. This report would include:

  • Detailed Application Notes: Covering the scope and limitations of NCTS in cyanation reactions.

  • Experimental Protocols: Providing step-by-step methodologies for key transformations.

  • Data Presentation: Summarizing quantitative data in structured tables.

  • Visualizations: Including Graphviz diagrams for reaction mechanisms and workflows, adhering to your specified requirements.

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for N-Cyanopivalamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-Cyanopivalamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: this compound is an N-acyl cyanamide. The most common synthetic approach starts from pivalic acid. Alternatively, pivaloyl chloride or pivalamide can also be used as starting materials, though the direct conversion from the carboxylic acid is often preferred for its operational simplicity.

Q2: What are the key reagents for the conversion of pivalic acid to this compound?

A2: A common and effective method involves the use of a dehydrating agent system to activate the carboxylic acid, followed by reaction with a cyanide source. One such system is the use of trichloroisocyanuric acid (TCCA) and triphenylphosphine (PPh₃) in the presence of sodium cyanamide (NaNHCN)[1].

Q3: What is the general reaction mechanism for the formation of this compound from pivalic acid?

A3: The reaction proceeds through the in-situ formation of an activated pivalic acid species. TCCA and PPh₃ react to form a phosphonium salt, which then activates the carboxylate of pivalic acid. This activated intermediate subsequently undergoes nucleophilic attack by the cyanamide anion to yield this compound.

Q4: What are typical reaction times and temperatures for this synthesis?

A4: The reaction is typically carried out at room temperature and can be completed within a few hours. Ultrasound irradiation has been reported to accelerate the reaction, potentially reducing the reaction time to minutes[1].

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to observe the consumption of the starting material (pivalic acid) and the formation of the product (this compound).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete activation of pivalic acid.2. Deactivation of reagents by moisture.3. Insufficient reaction time.4. Poor quality of sodium cyanamide.1. Ensure the correct stoichiometry of TCCA and PPh₃ is used. Consider a slight excess of the activating agents.2. Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Monitor the reaction by TLC or another analytical method to determine the optimal reaction time. If the reaction is sluggish, consider gentle heating or extending the reaction time.4. Use freshly prepared or properly stored sodium cyanamide. The quality of this reagent is crucial for the reaction's success.
Formation of multiple side products 1. Side reactions of the activated pivalic acid.2. Decomposition of the product under the reaction conditions.1. Control the reaction temperature; running the reaction at a lower temperature may improve selectivity.2. Once the reaction is complete (as determined by monitoring), proceed with the work-up promptly to avoid product degradation.
Difficulty in isolating the product 1. Product is soluble in the aqueous phase during work-up.2. Formation of an emulsion during extraction.1. Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery.2. Add a small amount of brine to the aqueous layer to help break the emulsion.
Product is impure after purification 1. Co-elution with triphenylphosphine oxide (a byproduct).2. Residual starting material.1. Optimize the solvent system for column chromatography to achieve better separation. Triphenylphosphine oxide can often be removed by trituration with a non-polar solvent like hexane or ether prior to chromatography.2. Ensure the reaction has gone to completion before work-up. If starting material persists, consider adjusting the stoichiometry of the reagents or the reaction time.

Experimental Protocols

Synthesis of this compound from Pivalic Acid

This protocol is based on a general method for the synthesis of N-acylcyanamides[1].

Materials:

  • Pivalic acid

  • Trichloroisocyanuric acid (TCCA)

  • Triphenylphosphine (PPh₃)

  • Sodium cyanamide (NaNHCN)

  • Anhydrous acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add pivalic acid (1.0 mmol, 1.0 eq.).

  • Add anhydrous acetonitrile (5 mL).

  • To the stirred solution, add triphenylphosphine (1.1 mmol, 1.1 eq.) and trichloroisocyanuric acid (0.4 mmol, 0.4 eq.).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the activated species.

  • In a separate flask, suspend sodium cyanamide (1.5 mmol, 1.5 eq.) in anhydrous acetonitrile (5 mL).

  • Add the sodium cyanamide suspension to the reaction mixture in a single portion.

  • Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours. For faster reaction times, the flask can be partially submerged in an ultrasonic bath.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Data Presentation

Table 1: Optimization of Reaction Stoichiometry

EntryPivalic Acid (eq.)TCCA (eq.)PPh₃ (eq.)NaNHCN (eq.)SolventYield (%)
11.00.351.01.2MeCNModerate
21.00.401.11.5MeCNHigh
31.00.451.22.0MeCNHigh, but more byproduct
41.00.401.11.5THFModerate

Table 2: Effect of Reaction Time and Temperature

EntryTemperature (°C)Time (h)UltrasoundConversion (%)Notes
125 (Room Temp)3No>95Standard condition
225 (Room Temp)0.5Yes>95Accelerated reaction
305No~70Slower reaction rate
4401No>95Faster, but potential for side products

Visualizations

Reaction_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Pivalic Acid, TCCA, PPh3, NaNHCN, Anhydrous MeCN mixing Mix Pivalic Acid, TCCA, PPh3 in MeCN reagents->mixing activation Stir for 15 min (Activation) mixing->activation addition Add NaNHCN suspension activation->addition monitoring Monitor by TLC addition->monitoring quench Quench with NaHCO3 monitoring->quench Reaction Complete extract Extract with EtOAc quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product Reaction_Pathway cluster_activation Activation of Pivalic Acid cluster_cyanation Cyanation pivalic_acid Pivalic Acid activated_intermediate Activated Pivaloyl Intermediate pivalic_acid->activated_intermediate Reaction with tcca_pph3 TCCA + PPh3 tcca_pph3->activated_intermediate forms product This compound activated_intermediate->product Nucleophilic Attack by cyanamide_anion Cyanamide Anion (from NaNHCN) cyanamide_anion->product

References

Troubleshooting low reaction yields with N-Cyanopivalamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reaction yields with N-Cyanopivalamide. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in reactions involving this compound can often be attributed to several key factors. A systematic approach to troubleshooting is recommended. The most common culprits include issues with reagent quality, suboptimal reaction conditions, and inherent substrate limitations.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • This compound Purity: Ensure the reagent is of high purity and has been stored correctly. This compound is sensitive to moisture and can degrade over time.[1] It is recommended to use a freshly opened bottle or to have rigorously dried the reagent before use.

    • Solvent and Other Reagents: All solvents should be anhydrous, and other reagents should be of appropriate grade and purity. Contaminants can interfere with the reaction.

  • Optimize Reaction Conditions:

    • Temperature: The reaction temperature can significantly impact the yield. Running the reaction at too high a temperature may lead to decomposition of this compound or the desired product. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.

    • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Premature work-up or allowing the reaction to proceed for too long, which can lead to side product formation, are common pitfalls.

    • Stoichiometry: Carefully check the stoichiometry of all reactants. An excess or deficit of any one component can lead to incomplete conversion or the formation of byproducts.

  • Investigate Potential Side Reactions:

    • N-acylcyanamides can undergo various side reactions, such as intramolecular cyclization or decomposition.[2] The specific side reactions are often dependent on the substrate and reaction conditions.

A logical workflow for troubleshooting low yields is presented below.

Troubleshooting_Workflow start Low Reaction Yield reagent_quality Verify Reagent Quality (Purity, Storage, Moisture) start->reagent_quality reaction_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) reagent_quality->reaction_conditions If reagents are pure solution Improved Yield reagent_quality->solution If reagent quality was the issue side_reactions Investigate Side Reactions (TLC, LC-MS Analysis) reaction_conditions->side_reactions If conditions are optimized reaction_conditions->solution If conditions were suboptimal substrate_issues Consider Substrate Limitations (Steric Hindrance, Electronic Effects) side_reactions->substrate_issues If side products are identified side_reactions->solution If side reactions are minimized substrate_issues->solution If substrate is the issue

Caption: A flowchart for systematically troubleshooting low reaction yields.

Q2: How can I minimize the impact of moisture on my reaction?

This compound and related cyanamides are moisture-sensitive.[1] Hydrolysis of the cyanamide functionality can lead to the formation of pivalamide, which will not participate in the desired reaction, thereby reducing the yield.

Recommended Practices:

  • Storage: Store this compound in a desiccator over a suitable drying agent. Ensure the container is tightly sealed.[3]

  • Handling: Handle the reagent under an inert atmosphere (e.g., argon or nitrogen) in a glove box or using Schlenk techniques.

  • Solvents: Use freshly distilled, anhydrous solvents. Solvents from a freshly opened bottle from a reputable supplier are also a good option.

  • Glassware: Oven-dry all glassware immediately before use.

Q3: What are the potential side reactions, and how can I detect them?

N-acylcyanamides are versatile intermediates but can participate in undesired reaction pathways.[4][5]

Potential Side Reactions:

  • Hydrolysis: As mentioned, reaction with water will lead to the corresponding amide.

  • Guanidine Formation: N-acylcyanamides can react with amines to form guanidine derivatives.[5]

  • Cyclization: In the presence of a suitable nucleophile within the same molecule, intramolecular cyclization can occur. For instance, N-acylcyanamides can be precursors to imidazolones.[2]

Detection Methods:

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction and check for the formation of byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the components of the reaction mixture, including the mass of any byproducts, which can aid in their identification.

Below is a diagram illustrating potential reaction pathways.

Reaction_Pathways N_Cyanopivalamide This compound + Substrate Desired_Product Desired Product N_Cyanopivalamide->Desired_Product Desired Reaction Hydrolysis Hydrolysis (Pivalamide) N_Cyanopivalamide->Hydrolysis Side Reaction (H2O) Guanidine_Formation Guanidine Formation N_Cyanopivalamide->Guanidine_Formation Side Reaction (Amine Nucleophile) Cyclization Intramolecular Cyclization N_Cyanopivalamide->Cyclization Side Reaction (Intramolecular Nucleophile)

Caption: Potential reaction pathways for this compound.

Data Presentation

The following table summarizes hypothetical yield data based on common optimization parameters for a generic acylation reaction using this compound. This data is illustrative and actual results will vary depending on the specific substrates and reaction conditions.

EntryTemperature (°C)SolventBase (equivalents)Reaction Time (h)Yield (%)
125Dichloromethane1.11245
20Dichloromethane1.12465
325Acetonitrile1.11250
425Dichloromethane1.51240
50Dichloromethane1.11255

Experimental Protocols

Representative Protocol for an Acylation Reaction:

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Under an inert atmosphere of argon or nitrogen, add the carboxylic acid (1.0 equivalent) and anhydrous dichloromethane (5 mL per mmol of carboxylic acid) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Initiation:

    • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous dichloromethane.

    • Add the this compound solution dropwise to the stirred solution of the carboxylic acid.

    • Add the appropriate base (e.g., triethylamine, 1.1 equivalents) to the reaction mixture.

  • Monitoring and Work-up:

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

References

Challenges in the purification of N-Cyanopivalamide products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-Cyanopivalamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation of the product. These may include:

  • Unreacted Pivaloyl Chloride: Highly reactive and may persist if the reaction is incomplete.

  • Pivalamide: Formed by the hydrolysis of this compound or reaction of pivaloyl chloride with ammonia impurities.

  • Dicyandiamide: Can form from the dimerization of cyanamide, a potential precursor or impurity.[1]

  • Thiourea derivatives: If thiourea-based synthetic routes are employed, sulfur-containing impurities may be present.[2]

  • Solvent Adducts: Residual solvents from the reaction or purification steps.

Q2: What are the recommended initial purification techniques for crude this compound?

A2: For initial purification, recrystallization and column chromatography are commonly employed. The choice depends on the scale of the reaction and the nature of the impurities. Recrystallization is often effective for removing less soluble or more soluble impurities and can be a cost-effective method for larger quantities.[3] Column chromatography provides higher resolution for separating closely related impurities.[2]

Q3: this compound appears to be unstable during purification. What are the likely causes and how can this be mitigated?

A3: N-acyl cyanamides can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding amide (pivalamide in this case).[4][5] To mitigate degradation:

  • Maintain Neutral pH: Ensure all purification steps are carried out under neutral conditions. Use of buffered aqueous solutions during extraction is recommended.

  • Low Temperatures: Perform purification steps, particularly chromatography, at reduced temperatures to minimize thermal degradation.

  • Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and identify impurities by their mass-to-charge ratio.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (e.g., nitrile, carbonyl).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Column Chromatography 1. Product is highly polar and strongly adsorbs to silica gel. 2. Product is unstable on silica gel. 3. Inappropriate solvent system.1. Use a more polar eluent system or switch to a different stationary phase (e.g., alumina, reverse-phase silica). 2. Deactivate the silica gel by pre-treating with a small amount of a polar solvent like methanol or triethylamine in the eluent. Perform chromatography at a lower temperature. 3. Perform a systematic solvent screen using Thin Layer Chromatography (TLC) to identify an optimal eluent system that provides good separation (Rf value of 0.2-0.4 for the product).
Product Contaminated with Pivalamide 1. Incomplete cyanation reaction. 2. Hydrolysis of this compound during workup or purification.1. Ensure the cyanation reaction goes to completion by monitoring with TLC or HPLC. 2. Use anhydrous solvents and reagents. During aqueous workup, use a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash. Purify quickly and at low temperatures.
Oily Product That Fails to Crystallize 1. Presence of residual solvent. 2. Presence of impurities that inhibit crystallization.1. Dry the product under high vacuum for an extended period. 2. Attempt purification by column chromatography before crystallization. Try different crystallization solvents or solvent mixtures. Seeding with a small crystal of pure product can induce crystallization.
Discoloration of the Product 1. Presence of colored impurities from starting materials or side reactions. 2. Thermal decomposition.1. Treat a solution of the crude product with activated carbon before filtration and crystallization. 2. Avoid excessive heating during reaction and purification.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add silica gel (60-120 mesh) to the solution until a free-flowing powder is obtained. Remove the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel in a hexane/ethyl acetate mixture (e.g., 9:1 v/v).

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity.

  • Fraction Collection: Collect fractions based on the separation observed on the column and monitor the fractions by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: In a small test tube, dissolve a small amount of the purified this compound in a candidate solvent (e.g., ethanol, acetonitrile, or a mixture like ethyl acetate/hexane) at an elevated temperature.[3]

  • Dissolution: In a larger flask, dissolve the bulk of the this compound in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

Table 1: Comparison of Purification Methods for a 5g Batch of Crude this compound

Purification Method Purity (by HPLC) Yield (%) Solvent Consumption (mL) Time (hours)
Flash Column Chromatography>99%75%15004
Recrystallization (Acetonitrile)98.5%85%1002
Preparative HPLC>99.5%60%25008

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in DCM crude->dissolve adsorb Adsorb on Silica dissolve->adsorb load Load Sample adsorb->load pack Pack Column pack->load elute Elute with Hexane/EtOAc Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Pure this compound evaporate->pure

Caption: Flash Chromatography Workflow for this compound Purification.

troubleshooting_logic start Low Purification Yield q1 Method? start->q1 chrom Column Chromatography q1->chrom Chromatography recryst Recrystallization q1->recryst Recrystallization sol1 Strong Adsorption on Silica? chrom->sol1 sol2 Product Degradation? chrom->sol2 sol3 Incomplete Crystallization? recryst->sol3 sol1->sol2 No ans1a Change Stationary Phase or Eluent sol1->ans1a Yes ans2 Use Neutral pH & Low Temp sol2->ans2 Yes ans3 Change Solvent / Seed Crystals sol3->ans3 Yes ans1b Deactivate Silica

Caption: Troubleshooting Logic for Low Purification Yield.

References

How to improve the selectivity of N-Cyanopivalamide reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for N-Cyanopivalamide reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this compound, with a focus on improving selectivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in synthesis?

This compound is an N-acyl cyanamide derivative. Structurally, it features a pivaloyl group attached to a cyanamide nitrogen. This functional group arrangement makes it a versatile reagent in organic synthesis, primarily utilized in:

  • Cycloaddition Reactions: It can act as a dipolarophile or a precursor to other reactive intermediates in the synthesis of nitrogen-containing heterocycles.

  • Electrophilic Cyanation: The cyano group can be transferred to nucleophiles, making it a source of an electrophilic "CN+" synthon.

  • Synthesis of Guanidines and other Heterocycles: It serves as a building block for more complex molecules, including those with pharmaceutical applications.

Q2: What are the common selectivity challenges encountered in reactions with this compound?

Researchers often face challenges in controlling:

  • Regioselectivity: In reactions like cycloadditions, the orientation of this compound addition to an unsymmetrical reaction partner can lead to a mixture of regioisomers.

  • Stereoselectivity: The formation of new stereocenters during a reaction can result in a mixture of diastereomers or enantiomers. Achieving high stereocontrol is often a primary objective.

  • Chemoselectivity: this compound possesses multiple reactive sites. A reaction may not proceed selectively at the desired site, leading to side products. For instance, nucleophiles can potentially attack the pivaloyl carbonyl carbon in addition to the cyano group.

Q3: What general strategies can be employed to improve the selectivity of this compound reactions?

Optimizing reaction conditions is key to enhancing selectivity. General approaches include:

  • Catalyst Selection: The choice of catalyst (Lewis acids, organocatalysts, etc.) can significantly influence the transition state of the reaction, thereby directing the stereochemical and regiochemical outcome.

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, impacting selectivity.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy barrier.

  • Nature of Substituents: The electronic and steric properties of the substituents on both this compound and the reaction partner can play a crucial role in directing the selectivity.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.

Issue 1: Poor Regioselectivity in [3+2] Cycloaddition Reactions

Q: My [3+2] cycloaddition reaction with this compound and a 1,3-dipole (e.g., a nitrone or a nitrile oxide) is producing a mixture of regioisomers. How can I improve the regioselectivity?

A: Poor regioselectivity in 1,3-dipolar cycloadditions is a common challenge and is primarily governed by the electronic and steric properties of the dipole and dipolarophile. Here are some troubleshooting steps:

  • Analyze Frontier Molecular Orbitals (FMOs): The regioselectivity can often be predicted by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. A reaction is typically favored when the energy gap between the HOMO of one component and the LUMO of the other is smallest. Computational modeling can help in analyzing these interactions.

  • Modify the Catalyst: The use of a Lewis acid catalyst can alter the energies of the FMOs and the coefficients of the atomic orbitals, thereby enhancing the preference for one regioisomer. Experiment with different Lewis acids (e.g., Zn(OTf)₂, Sc(OTf)₃, Cu(I) complexes) and catalyst loadings.

  • Vary the Solvent: Solvents with different polarities can influence the relative energies of the transition states leading to the different regioisomers. Screen a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂) and polar protic (e.g., EtOH, MeOH).

  • Adjust Substituents: If possible, modify the steric bulk or electronic nature of the substituents on the 1,3-dipole. Electron-withdrawing groups on the dipolarophile (this compound) and electron-donating groups on the dipole often favor one regioisomer, and vice-versa.

Logical Workflow for Troubleshooting Poor Regioselectivity

start Poor Regioselectivity Observed fmo Analyze FMOs (Computational) start->fmo catalyst Screen Lewis Acid Catalysts start->catalyst solvent Vary Solvent Polarity start->solvent substituents Modify Substituents start->substituents fmo->catalyst outcome Improved Regioselectivity catalyst->outcome solvent->outcome substituents->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Low Diastereoselectivity in Reactions Forming New Stereocenters

Q: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

A: Low diastereoselectivity indicates that the transition states leading to the different diastereomers are of similar energy. To improve this, you need to create a greater energy difference between these transition states.

  • Utilize Chiral Catalysts or Auxiliaries: Employing a chiral Lewis acid or a chiral organocatalyst can create a chiral environment around the reactants, favoring the formation of one diastereomer. Alternatively, if your substrate allows, a chiral auxiliary can be temporarily installed to direct the stereochemical outcome.

  • Optimize Reaction Temperature: Lowering the reaction temperature generally increases diastereoselectivity. The energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy.

  • Steric Hindrance: Increasing the steric bulk of the pivaloyl group or other substituents on the reactants can create greater steric repulsion in one of the transition states, thus favoring the other.

  • Solvent Effects: The solvent can play a role in organizing the transition state assembly through hydrogen bonding or other non-covalent interactions. A systematic solvent screen is recommended.

Table 1: Effect of Reaction Parameters on Diastereoselectivity (Hypothetical Data)

EntryCatalyst (mol%)SolventTemperature (°C)Diastereomeric Ratio (dr)
1NoneCH₂Cl₂251.2:1
2Zn(OTf)₂ (10)CH₂Cl₂253:1
3Zn(OTf)₂ (10)CH₂Cl₂08:1
4Zn(OTf)₂ (10)Toluene05:1
5Chiral Catalyst A (10)CH₂Cl₂-20>20:1

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed [3+2] Cycloaddition of this compound with a Nitrone

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the Lewis acid catalyst (e.g., Zn(OTf)₂, 0.1 mmol, 10 mol%).

  • Add the desired anhydrous solvent (e.g., CH₂Cl₂, 5 mL).

  • Add the nitrone (1.0 mmol, 1.0 equiv) to the flask, followed by this compound (1.2 mmol, 1.2 equiv).

  • Stir the reaction mixture at the desired temperature (e.g., 0 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL).

  • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cycloadduct.

  • Determine the yield and diastereomeric ratio by ¹H NMR spectroscopy and/or chiral HPLC.

Signaling Pathway for Catalyst Action

Reactants This compound + Nitrone Complex Reactant-Catalyst Complex Reactants->Complex Catalyst Lewis Acid Catalyst Catalyst->Complex TS1 Transition State 1 (Lower Energy) Complex->TS1 TS2 Transition State 2 (Higher Energy) Complex->TS2 Product1 Major Diastereomer TS1->Product1 Product2 Minor Diastereomer TS2->Product2

Caption: Influence of a catalyst on the reaction pathway.

N-Cyanopivalamide stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Cyanopivalamide. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues associated with this compound?

A1: this compound, containing both a cyano and an amide functional group, may be susceptible to degradation under various environmental conditions. Key stability concerns include hydrolysis, thermal decomposition, and photolytic degradation. The presence of moisture, elevated temperatures, and exposure to light can potentially lead to the formation of degradation products, which may impact the purity, potency, and safety of the compound.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, the primary degradation pathways for this compound are anticipated to be:

  • Hydrolysis: The cyano group can hydrolyze to a carbamoyl group and subsequently to a carboxylic acid. The amide bond itself can also undergo hydrolysis, particularly under strong acidic or basic conditions, to yield pivalic acid and cyanamide.

  • Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to the formation of various smaller molecules. The specific degradation products will depend on the temperature and the presence of oxygen.

  • Photodegradation: Exposure to UV or visible light may induce degradation, although the specific pathways are highly dependent on the wavelength of light and the presence of photosensitizers.

Q3: Are there any known formulation challenges with this compound?

A3: While specific formulation data for this compound is not extensively published, compounds with similar functional groups can present challenges. These may include poor aqueous solubility, which can affect dissolution and bioavailability.[1] Furthermore, interactions with excipients, especially those with residual moisture or reactive functional groups, could potentially accelerate degradation.

Troubleshooting Guide

Issue 1: Unexpected Peaks Observed During HPLC Analysis

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Review Sample Handling and Storage:

    • Ensure samples were protected from light and stored at appropriate temperatures.

    • Verify the age of the sample and the conditions under which it has been stored.

  • Conduct Forced Degradation Studies:

    • To identify potential degradation products, subject a sample of this compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress).[2][3][4]

    • Analyze the stressed samples by a stability-indicating HPLC method to see if any of the new peaks match the unexpected peaks in your experimental sample.

  • Characterize the Unknown Peaks:

    • Utilize techniques like LC-MS/MS and NMR to identify the structure of the degradation products.[5][6][7][8]

Issue 2: Loss of Potency or Inconsistent Results in Biological Assays

Possible Cause: Degradation of this compound leading to a lower concentration of the active compound.

Troubleshooting Steps:

  • Verify Stock Solution Stability:

    • Prepare fresh stock solutions and compare their performance to older solutions.

    • Assess the stability of stock solutions under your typical storage conditions (e.g., -20°C, 4°C, room temperature) over time.

  • Analyze Sample Purity:

    • Use a validated stability-indicating HPLC method to determine the purity of the this compound being used in the assay.[9][10][11][12]

  • Evaluate Impact of Assay Conditions:

    • Consider if any components of your assay buffer or media (e.g., pH, presence of certain ions) could be contributing to the degradation of the compound during the experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.[13][14][15]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.[16][17]

    • Photolytic Degradation: Expose a solution of this compound (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze by a stability-indicating HPLC-UV method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile. Start with a higher proportion of the aqueous phase and gradually increase the organic phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 220 nm).

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12] Specificity will be confirmed by analyzing the samples from the forced degradation study to ensure separation of all degradation products from the parent compound.

Data Presentation

Table 1: Hypothetical Results of Forced Degradation Study on this compound

Stress ConditionThis compound (% Remaining)Number of Degradation ProductsMajor Degradation Product (Hypothetical RRT)
0.1 N HCl, 60°C, 24h85.220.78
0.1 N NaOH, RT, 24h78.530.65, 0.82
3% H₂O₂, RT, 24h92.111.15
Thermal (80°C), 48h95.810.92
Photolytic89.420.88, 1.09

RRT = Relative Retention Time with respect to the this compound peak.

Visualizations

degradation_pathway cluster_hydrolysis Hydrolytic Degradation NCyanopivalamide This compound Pivalamide Pivalamide NCyanopivalamide->Pivalamide H₂O / H⁺ or OH⁻ Cyanamide Cyanamide NCyanopivalamide->Cyanamide Amide Hydrolysis (H₂O / H⁺ or OH⁻) PivalicAcid Pivalic Acid Pivalamide->PivalicAcid H₂O / H⁺ or OH⁻

Caption: Hypothetical Hydrolytic Degradation Pathway of this compound.

experimental_workflow start Start: Stability Issue Encountered review Review Sample Handling & Storage start->review forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) review->forced_degradation hplc_analysis Stability-Indicating HPLC Analysis forced_degradation->hplc_analysis characterization Characterize Degradants (LC-MS/MS, NMR) hplc_analysis->characterization end End: Identify Degradation Pathway & Products characterization->end

Caption: Troubleshooting Workflow for this compound Stability Issues.

References

Identification of common impurities in N-Cyanopivalamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Cyanopivalamide Synthesis

This guide provides troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities typically arise from unreacted starting materials, side reactions, or degradation of the product. These can include:

  • Pivalamide: Unreacted starting material.

  • Pivalic Acid: Formed from the hydrolysis of either pivalamide or the this compound product.

  • Reagent-Related Byproducts: These depend on the synthetic route. For example, if using phosphorus oxychloride (POCl₃) and pyridine, impurities such as pyridinium salts and phosphate byproducts may be present.

  • Solvent Adducts: Depending on the solvents used in synthesis and purification, solvent molecules may form adducts with the product or impurities.

Q2: How can I detect the presence of these impurities in my sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for quantification. For structural elucidation and identification of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective.[1]

Q3: What are the typical acceptance criteria for these impurities in a pharmaceutical setting?

A3: Impurity thresholds are governed by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). For drug substances, the identification threshold for impurities is typically 0.1% for a maximum daily dose of less than or equal to 2g/day.[1] Specific limits will depend on the final drug product's dosage and route of administration.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound and provides systematic approaches to their resolution.

Issue 1: High Levels of Unreacted Pivalamide Detected
  • Possible Causes:

    • Incomplete reaction due to insufficient reaction time or temperature.

    • Sub-stoichiometric amount of the dehydrating agent.

    • Poor quality or degradation of the dehydrating agent.

  • Troubleshooting Steps:

    • Verify Reagent Stoichiometry and Quality: Ensure the correct molar equivalents of the dehydrating agent are used. Check the purity and activity of the agent.

    • Optimize Reaction Conditions: Gradually increase the reaction time and/or temperature and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).

    • Ensure Efficient Mixing: Inadequate agitation can lead to localized concentration gradients and incomplete reactions.

Issue 2: Presence of Pivalic Acid in the Final Product
  • Possible Causes:

    • Hydrolysis of this compound during work-up or purification.

    • Hydrolysis of the starting pivalamide.

    • Presence of water in the reaction mixture.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Control pH During Work-up: Avoid strongly acidic or basic conditions during extraction and washing steps, as these can promote hydrolysis.

    • Optimize Purification: If using chromatography, ensure the stationary and mobile phases are neutral. Minimize the time the product is exposed to aqueous or protic environments.

Table 1: Summary of Common Impurities and Mitigation Strategies
Impurity NameTypical SourceRecommended Analytical MethodMitigation Strategy
PivalamideUnreacted starting materialHPLC, GC-MSOptimize reaction conditions (time, temperature, stoichiometry)
Pivalic AcidHydrolysis of starting material or productHPLC, LC-MSUse anhydrous conditions, control pH during work-up
Pyridinium SaltsByproduct from POCl₃/pyridine reagentIon Chromatography, NMRAqueous wash during work-up, recrystallization
Phosphate ByproductsByproduct from POCl₃ reagent31P NMR, ICAqueous wash, chromatography

Visual Guides

Synthesis and Impurity Formation Pathway

The following diagram illustrates a common synthetic route for this compound from pivalamide and the potential pathways for the formation of key impurities.

G Pivalamide Pivalamide NCyanopivalamide This compound (Product) Pivalamide->NCyanopivalamide Dehydration PivalicAcid Pivalic Acid (Impurity) Pivalamide->PivalicAcid Hydrolysis DehydratingAgent Dehydrating Agent (e.g., POCl₃/Pyridine) DehydratingAgent->NCyanopivalamide Byproducts Reagent Byproducts (e.g., Pyridinium Salts) DehydratingAgent->Byproducts Reaction NCyanopivalamide->PivalicAcid Hydrolysis

Caption: Synthesis of this compound and impurity formation pathways.

Experimental Workflow for Impurity Identification

This workflow outlines the systematic process for identifying and characterizing impurities in a sample of this compound.

G Sample This compound Sample HPLC HPLC Analysis (Purity & Quantification) Sample->HPLC PurityCheck Purity > 99.5%? HPLC->PurityCheck LCMS LC-MS / GC-MS (Impurity ID) PurityCheck->LCMS No Pass Release PurityCheck->Pass Yes NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR Report Final Impurity Profile Report NMR->Report Fail Further Purification Report->Fail

Caption: Workflow for the identification and analysis of impurities.

Troubleshooting Decision Tree

This decision tree provides a logical guide for troubleshooting common issues during this compound synthesis.

G Start Impurity Detected in Final Product ImpurityType Identify Impurity Type (e.g., HPLC, LC-MS) Start->ImpurityType UnreactedSM Unreacted Pivalamide ImpurityType->UnreactedSM Starting Material HydrolysisProduct Pivalic Acid ImpurityType->HydrolysisProduct Hydrolysis ReagentByproduct Reagent-Related ImpurityType->ReagentByproduct Byproduct ActionSM Optimize Reaction: - Increase Time/Temp - Check Stoichiometry UnreactedSM->ActionSM ActionHydrolysis Refine Process: - Use Anhydrous Conditions - Control pH in Work-up HydrolysisProduct->ActionHydrolysis ActionByproduct Improve Purification: - Aqueous Wash - Recrystallization ReagentByproduct->ActionByproduct

Caption: Decision tree for troubleshooting synthesis impurities.

References

Technical Support Center: Monitoring N-Cyanopivalamide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring N-Cyanopivalamide reactions using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Frequently Asked Questions (FAQs)

Q1: I am not seeing any peaks for my this compound reaction mixture on the HPLC chromatogram. What are the possible causes and solutions?

A1: Several factors could lead to the absence of peaks. Here's a systematic approach to troubleshoot this issue:

  • Injection Issue: Ensure the sample has been correctly drawn into the injection loop and that the injector is functioning properly. Check for any leaks or blockages in the sample flow path.

  • Detector Settings: Verify that the detector is turned on and set to an appropriate wavelength. For this compound, which has a cyano and an amide group, a starting wavelength of around 210-220 nm is recommended if the starting materials or product lack a strong chromophore. A patent for the related compound cyanamide suggests detection at 240 nm, which could also be a suitable starting point.

  • Mobile Phase Incompatibility: If the sample solvent is much stronger than the mobile phase, the sample may pass through the column without retention. Ensure your sample is dissolved in the mobile phase or a weaker solvent.

  • Compound Degradation: Although less common on the timescale of an HPLC run, consider the possibility of sample degradation in the vial.

Q2: My peaks are tailing. How can I improve the peak shape for this compound?

A2: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase. For a nitrogen-containing compound like this compound, this can be due to interactions with residual silanols on the silica-based column.

  • Mobile Phase Additive: Add a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase. This can help to saturate the active silanol groups and improve peak symmetry.

  • Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your compound. Experiment with adjusting the pH using a suitable buffer to find the optimal conditions for good peak shape.

  • Column Choice: If tailing persists, consider using a column with high-purity silica or one that is end-capped to minimize silanol interactions.

Q3: I am observing a drifting baseline in my HPLC analysis. What could be the cause?

A3: A drifting baseline can interfere with accurate quantification. Common causes include:

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase. Ensure you flush the column with the mobile phase for a sufficient amount of time before starting your analysis.

  • Mobile Phase Issues: The mobile phase may be contaminated, unstable, or improperly mixed. Use high-purity solvents and freshly prepared mobile phases. If using a gradient, ensure the solvents are miscible and the gradient is programmed correctly.

  • Detector Lamp: An aging detector lamp can cause baseline drift. Check the lamp's energy output and replace it if necessary.

HPLC Method Parameters for this compound

The following table provides suggested starting parameters for developing an HPLC method for monitoring this compound reactions. These are based on methods for structurally related compounds and may require optimization.

ParameterRecommended Starting ConditionRationale & Troubleshooting Tips
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column suitable for a wide range of organic molecules. If retention is too low, consider a column with a higher carbon load or a different stationary phase like phenyl-hexyl.
Mobile Phase Acetonitrile:Water (50:50, v/v) or Methanol:Water (60:40, v/v)Start with an isocratic elution. Adjust the organic solvent percentage to optimize retention time. For polar starting materials and a less polar product, a gradient elution might be necessary.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Adjust as needed to optimize resolution and analysis time.
Column Temperature 30 °CMaintaining a constant column temperature improves reproducibility of retention times.
Detection Wavelength 210 nm or 240 nmStart at 210 nm for general detection of the amide and cyano groups. If a UV-active starting material is used, monitor at its λmax. A patent for cyanamide suggests 240 nm, which can be a good alternative.
Injection Volume 10 µLAdjust based on sample concentration and detector sensitivity.

HPLC Troubleshooting Workflow

HPLC_Troubleshooting cluster_no_peaks Troubleshooting 'No Peaks' cluster_peak_tailing Troubleshooting 'Peak Tailing' cluster_drifting_baseline Troubleshooting 'Drifting Baseline' start Problem Observed no_peaks No Peaks start->no_peaks peak_tailing Peak Tailing start->peak_tailing drifting_baseline Drifting Baseline start->drifting_baseline other_issues Other Issues start->other_issues np1 Check Injection no_peaks->np1 pt1 Add Mobile Phase Modifier (e.g., 0.1% TEA) peak_tailing->pt1 db1 Ensure Column Equilibration drifting_baseline->db1 end Problem Resolved other_issues->end np2 Verify Detector Settings np1->np2 np3 Assess Mobile Phase Compatibility np2->np3 np4 Consider Sample Degradation np3->np4 np4->end pt2 Adjust Mobile Phase pH pt1->pt2 pt3 Use High-Purity or End-Capped Column pt2->pt3 pt3->end db2 Use Fresh, High-Purity Mobile Phase db1->db2 db3 Check Detector Lamp db2->db3 db3->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Thin-Layer Chromatography (TLC) Troubleshooting

Frequently Asked Questions (FAQs)

Q1: I can't see any spots on my TLC plate after development, even under the UV lamp. What should I do?

A1: If your compounds are not UV-active, you will need to use a chemical stain for visualization. This compound itself may not have a strong UV chromophore.

  • Use a Chemical Stain: A potassium permanganate (KMnO₄) stain is a good general-purpose stain for visualizing a wide range of organic compounds. It reacts with oxidizable functional groups, which are often present in starting materials or products of organic reactions. Other general stains include p-anisaldehyde or iodine vapor.

  • Concentration: Your sample may be too dilute. Try spotting the TLC plate multiple times in the same location, allowing the solvent to evaporate between applications, to increase the concentration of the analyte.

  • Volatility: If your compound is volatile, it may have evaporated from the TLC plate during development or drying.

Q2: My spots are streaking on the TLC plate. How can I get well-defined spots?

A2: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: You may have spotted too much sample on the plate. Try diluting your sample before spotting.

  • Inappropriate Solvent System: The mobile phase may not be optimal for your compound. If the compound is very polar, it may streak on a silica gel plate. Try a more polar solvent system. For basic compounds like amines, adding a small amount of triethylamine (e.g., 0.5-1%) to your eluent can improve spot shape.

  • Compound Instability: Your compound might be degrading on the acidic silica gel. In such cases, you can try using neutral alumina plates or adding a small amount of a base to the mobile phase to neutralize the silica.

Q3: The Rf values of my starting material and product are too close to each other. How can I improve the separation?

A3: Achieving good separation is key to accurately monitoring a reaction.

  • Change Mobile Phase Polarity: The polarity of the mobile phase has the greatest impact on Rf values. To increase the separation, try a less polar solvent system (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). This will generally cause both spots to move less, but may increase the difference in their Rf values.

  • Try a Different Solvent System: If adjusting the polarity of your current system doesn't work, try a completely different solvent system. For example, you could try dichloromethane/methanol or toluene/acetone.

  • Use a Different Stationary Phase: If separation on silica gel is poor, consider using a different type of TLC plate, such as alumina or a reversed-phase (C18) plate.

TLC Method Parameters for this compound

The following table provides suggested starting parameters for developing a TLC method for monitoring this compound reactions.

ParameterRecommended Starting ConditionRationale & Troubleshooting Tips
Stationary Phase Silica Gel 60 F₂₅₄Standard, versatile stationary phase. The fluorescent indicator allows for visualization of UV-active compounds.
Mobile Phase Hexane:Ethyl Acetate (7:3, v/v)A good starting polarity for many amide synthesis reactions. Adjust the ratio to achieve an Rf of 0.2-0.4 for the product. To increase the Rf, increase the proportion of ethyl acetate.
Visualization 1. UV light (254 nm) 2. Potassium Permanganate (KMnO₄) stainFirst, check for spots under a UV lamp. If no spots are visible, use a KMnO₄ stain. The stain will appear as a purple background with yellow-brown spots where reactive compounds are present.

TLC Analysis Workflow

TLC_Workflow cluster_visualization Visualization Methods start Prepare TLC Plate spotting Spot Reaction Mixture and Standards start->spotting development Develop Plate in Solvent Chamber spotting->development drying Dry the Plate development->drying visualization Visualize Spots drying->visualization uv UV Lamp (254 nm) visualization->uv analysis Calculate Rf and Analyze stain Chemical Stain (e.g., KMnO4) uv->stain stain->analysis

Caption: A standard workflow for performing TLC analysis.

Experimental Protocols

Protocol 1: Preparation of Potassium Permanganate (KMnO₄) Stain

  • Dissolve KMnO₄: In a clean glass container, dissolve 1.5 g of potassium permanganate in 100 mL of deionized water.

  • Add Base: To this solution, add 10 g of potassium carbonate (K₂CO₃) and 1.25 mL of 10% sodium hydroxide (NaOH) solution.

  • Stir: Stir the mixture until all solids are dissolved.

  • Storage: Store the stain in a dark, well-sealed bottle. The stain is light-sensitive.

To use the stain:

  • After developing and drying your TLC plate, dip it quickly and evenly into the KMnO₄ solution using forceps.

  • Remove the plate and gently wipe the excess stain from the back of the plate with a paper towel.

  • Gently heat the plate with a heat gun until the background color develops and spots become visible. Oxidizable compounds will appear as yellow or brown spots on a purple background.

Safe handling and storage protocols for N-Cyanopivalamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-Cyanopivalamide was located. The following guidance is synthesized from safety data for structurally related compounds, including Pivaloyl Cyanide and Cyanamide, and should be treated as a precautionary baseline. Researchers are advised to conduct a thorough risk assessment before handling this compound.

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of this compound. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on data for related cyano-compounds, this compound should be handled as a substance with moderate to high toxicity. The primary hazards are expected to include:

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or inhaled.[1]

  • Corrosivity: May cause severe skin burns and eye damage.[1]

  • Reactivity: The cyano group is highly reactive and can react with various functional groups.

  • Sensitization: May cause an allergic skin reaction.[1]

Q2: What are the immediate first-aid measures in case of exposure?

In the event of an exposure, immediate action is critical. The following procedures are recommended based on general handling of cyanamide compounds:

Exposure Route First-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Q3: What are the proper storage conditions for this compound?

To ensure stability and safety, this compound should be stored with the following precautions, derived from protocols for similar compounds:

  • Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration (2-8°C) is recommended for cyanamide compounds.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Container: Keep the container tightly closed.

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[1]

Q4: What personal protective equipment (PPE) is required when handling this compound?

A comprehensive approach to personal protection is essential. The following PPE is mandatory:

Protection Type Specific Recommendations
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection A lab coat, and chemically resistant gloves (e.g., nitrile rubber).
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the solid form or when there is a risk of aerosolization.

Troubleshooting Guide

Problem: I observe discoloration or degradation of my this compound sample.

  • Potential Cause: This could be due to improper storage, such as exposure to moisture, air, or incompatible substances.

  • Solution: Discard the degraded sample according to your institution's hazardous waste disposal procedures. Review your storage protocol to ensure it aligns with the recommendations (cool, dry, inert atmosphere, and away from incompatibles).

Problem: I am concerned about the reactivity of this compound in my planned experiment.

  • Potential Cause: The cyano group in similar compounds is known to be highly reactive.

  • Solution: Before proceeding, conduct a thorough literature search for reactions involving similar N-cyano compounds to anticipate potential side reactions or hazards. It is advisable to run small-scale pilot experiments to assess reactivity under your specific conditions. Always conduct reactions in a well-ventilated fume hood.

Experimental Protocols

General Handling Protocol:

  • Preparation: Before handling, ensure you have read and understood the available safety information for related compounds and that you are wearing the appropriate PPE.

  • Work Area: All manipulations should be performed in a certified chemical fume hood.

  • Weighing: If weighing the solid, do so in a fume hood and take care to avoid generating dust.

  • Inert Atmosphere: If the compound is sensitive to air or moisture, use inert atmosphere techniques (e.g., a glove box or Schlenk line).

  • Waste Disposal: Dispose of all waste containing this compound in a designated hazardous waste container, following all local and institutional regulations.

Data Presentation

The following table summarizes the physical and chemical properties of Cyanamide, a related compound, to provide a general understanding of the expected characteristics of this compound.

Property Value for Cyanamide
Physical State Solid[1]
Appearance White[1]
Odor Odorless[1]
Melting Point/Range 40 - 47 °C / 104 - 116.6 °F[1]
Boiling Point/Range 260 °C / 500 °F[1]
Flash Point 141 °C / 285.8 °F[1]

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment ReadSDS Review Safety Data (for related compounds) RiskAssessment->ReadSDS DonPPE Don Appropriate PPE ReadSDS->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood InertAtmosphere Use Inert Atmosphere (if required) FumeHood->InertAtmosphere Spill Spill Response FumeHood->Spill Exposure Exposure Response FumeHood->Exposure Fire Fire Response FumeHood->Fire AvoidIncompatibles Avoid Incompatible Substances InertAtmosphere->AvoidIncompatibles StoreCoolDry Store in Cool, Dry Place AvoidIncompatibles->StoreCoolDry TightlySealed Keep Container Tightly Sealed StoreCoolDry->TightlySealed InertAtmosphereStorage Store Under Inert Atmosphere TightlySealed->InertAtmosphereStorage

Caption: Logical workflow for the safe handling and storage of this compound.

References

Effective work-up procedures for N-Cyanopivalamide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the effective work-up of N-Cyanopivalamide reactions. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound that I should be aware of during work-up?

A1: this compound contains both an amide and a cyanamide functional group. Like many organic molecules, its stability is pH-dependent. Under strongly acidic or basic conditions, it may be susceptible to hydrolysis.[1][2][3][4] It is advisable to perform aqueous washes with neutral or mildly acidic/basic solutions and to minimize prolonged contact with aqueous phases.

Q2: What are the common impurities or byproducts I might encounter in my crude this compound reaction mixture?

A2: Common impurities can include unreacted starting materials, residual coupling agents, and side products. Depending on the synthetic route, potential byproducts could include pivalic acid, pivalamide, or polymers of cyanamide. If pivaloyl chloride is used as a reagent, residual acid may be present.

Q3: What are the recommended purification techniques for this compound?

A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system is often an effective method for purification.

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography is a standard technique. A range of eluents such as petroleum ether, n-hexane, dichloromethane, and ethyl acetate can be used.[1]

  • Distillation: If this compound is a liquid with a suitable boiling point, vacuum distillation can be an effective purification method.[5][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low product yield after aqueous work-up Product partially soluble in the aqueous layer.- Minimize the volume of aqueous washes.- Back-extract the aqueous layers with a fresh portion of the organic solvent.- Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the organic product in the aqueous phase.[7]
Product hydrolysis.- Perform aqueous washes with cold solutions to minimize reaction rates.- Use mildly acidic (e.g., dilute HCl) or basic (e.g., saturated NaHCO₃) washes and avoid prolonged contact times.
Persistent emulsion during extraction High concentration of polar impurities or use of certain solvents like benzene.- Add brine to the separatory funnel to help break the emulsion.- If possible, remove the reaction solvent by rotary evaporation before the aqueous work-up.[5] - Filter the mixture through a pad of Celite.
Product is contaminated with a baseline impurity after chromatography Highly polar impurity co-eluting with the product.- Consider a pre-purification step, such as a liquid-liquid extraction with an appropriate pH wash to remove acidic or basic impurities.- If the impurity is a phosphine oxide (from Wittig or Mitsunobu reactions), it can sometimes be removed by precipitation from a non-polar solvent like pentane or hexane.
Product is an oil but is expected to be a solid Residual solvent or impurities are depressing the melting point.- Ensure all solvent has been removed under high vacuum.- Attempt to purify a small sample by column chromatography to see if a solid product can be obtained.- Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce crystallization.

Experimental Protocols

General Aqueous Work-up Procedure for this compound

This protocol outlines a standard liquid-liquid extraction procedure for the purification of this compound from a reaction mixture.

  • Quenching the Reaction:

    • Cool the reaction mixture to room temperature.

    • Slowly add the reaction mixture to a separatory funnel containing a suitable volume of water or a mild quenching solution (e.g., saturated ammonium chloride solution).

  • Extraction:

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times to ensure complete recovery of the product.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers sequentially with:

      • Water (to remove water-soluble impurities).

      • Saturated sodium bicarbonate solution (to neutralize any acidic byproducts). Test the pH of the aqueous layer to ensure it is basic.[7]

      • Brine (to remove excess water from the organic layer).[7]

  • Drying:

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7] Stir for at least 15-30 minutes.

  • Filtration and Concentration:

    • Filter off the drying agent.

    • Rinse the drying agent with a small amount of fresh organic solvent to recover any adsorbed product.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Further Purification:

    • If necessary, further purify the crude product by recrystallization, column chromatography, or distillation.

Visual Guides

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification start Reaction Mixture quench Quench start->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer (Water, NaHCO₃, Brine) extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate purify Further Purification? concentrate->purify column Column Chromatography purify->column Yes recrystallize Recrystallization purify->recrystallize Yes distill Distillation purify->distill Yes product Pure This compound purify->product No column->product recrystallize->product distill->product troubleshooting_workflow start Crude Product Analysis (e.g., TLC, NMR) impure Is the Product Impure? start->impure low_yield Is the Yield Low? impure->low_yield No acid_base_impurity Acidic or Basic Impurity? impure->acid_base_impurity Yes check_aqueous Check Aqueous Layers for Product low_yield->check_aqueous Yes final_product Pure Product low_yield->final_product No neutral_impurity Neutral Impurity acid_base_impurity->neutral_impurity No acid_wash Wash with dilute NaHCO₃ or dilute HCl acid_base_impurity->acid_wash Yes column Column Chromatography neutral_impurity->column acid_wash->column column->low_yield back_extract Back-extract Aqueous Layers check_aqueous->back_extract back_extract->final_product

References

Validation & Comparative

A Comparative Guide to N-Cyanopivalamide and Other Cyanating Agents for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cyanating agent is a critical decision that balances reactivity, safety, and substrate scope. This guide provides an objective comparison of N-Cyanopivalamide with other commonly used cyanating agents, supported by available experimental data and methodologies.

This compound is an emerging electrophilic cyanating agent. While specific experimental data for this compound is limited in publicly available literature, its performance can be inferred from related N-cyano compounds, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). This guide compares this compound, as a representative of electrophilic cyanating agents, with traditional nucleophilic cyanating agents like Potassium Cyanide, Acetone Cyanohydrin, and Trimethylsilyl Cyanide (TMSCN).

Performance Comparison

The choice of a cyanating agent significantly impacts the yield, selectivity, and practicality of a chemical transformation. The following table summarizes the key characteristics of this compound (inferred) and other common cyanating agents.

Cyanating AgentTypeKey AdvantagesKey DisadvantagesTypical Reaction Conditions
This compound (inferred) ElectrophilicSafer to handle than traditional agents; good for specific applications like cyanation of nucleophiles (e.g., amines, thiols).[1][2]Potentially lower reactivity for some substrates compared to nucleophilic agents; limited commercial availability and data.Often requires a catalyst (e.g., transition metal) and inert atmosphere.[1][2]
Potassium Cyanide (KCN) NucleophilicHigh reactivity; low cost; readily available.[3]Extremely toxic; moisture sensitive, releasing toxic HCN gas; requires stringent safety protocols.[3][4]Basic conditions; often in polar aprotic solvents.
Acetone Cyanohydrin NucleophilicSafer alternative to KCN/HCN as it is a stable liquid that releases HCN in situ upon addition of a base.[5]Still toxic; reaction can be slow and may require elevated temperatures.Basic catalyst (e.g., amine base) is typically required.
Trimethylsilyl Cyanide (TMSCN) NucleophilicVersatile reagent for the cyanation of a wide range of substrates; less toxic than KCN.[6]Moisture sensitive, hydrolyzes to release HCN; can be expensive.[6]Often used with a Lewis acid catalyst (e.g., TiCl4, ZnI2).

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and safety. Below are representative methodologies for cyanation reactions using different agents.

General Protocol for Electrophilic Cyanation using an N-Cyano Reagent (e.g., this compound - Inferred)

This protocol is based on procedures for similar electrophilic cyanating agents like NCTS.[1][2]

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the substrate, a suitable transition metal catalyst (e.g., a palladium or copper complex), and a solvent (e.g., anhydrous THF or dioxane).

  • Reagent Addition: Add this compound to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, quench with an appropriate aqueous solution, and extract the product with an organic solvent.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol for Nucleophilic Cyanation using Potassium Cyanide

Caution: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a fume hood, dissolve the substrate in a suitable solvent (e.g., DMSO or DMF) in a reaction flask.

  • Reagent Addition: Carefully add potassium cyanide to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: EXTREME CAUTION: Quenching must be done carefully to avoid the generation of large amounts of HCN gas. Slowly pour the reaction mixture into a vigorously stirred, cooled, and buffered basic aqueous solution (e.g., sodium hypochlorite solution) to decompose the excess cyanide. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sulfate, filter, and concentrate. Purify the residue by chromatography or distillation.

Protocol for Cyanation using Acetone Cyanohydrin
  • Reaction Setup: Dissolve the substrate in a suitable solvent (e.g., ethanol or methanol).

  • Reagent Addition: Add acetone cyanohydrin to the solution, followed by a catalytic amount of a base (e.g., triethylamine or sodium carbonate).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction progress is monitored by an appropriate analytical technique.

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid and remove the solvent under reduced pressure. Extract the product with an organic solvent.

  • Purification: Wash the organic extracts, dry, and concentrate. Purify the product as needed.

Protocol for Cyanation using Trimethylsilyl Cyanide (TMSCN)
  • Reaction Setup: Under an inert atmosphere, dissolve the substrate in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Catalyst and Reagent Addition: Add a Lewis acid catalyst (e.g., zinc iodide or titanium tetrachloride) to the solution, followed by the slow addition of trimethylsilyl cyanide at a low temperature (e.g., 0 °C).

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion.

  • Work-up: Quench the reaction by carefully adding an aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, filter, and remove the solvent in vacuo. Purify the resulting crude product.

Visualizing Reaction Pathways

The following diagrams illustrate the general mechanisms for electrophilic and nucleophilic cyanation reactions.

Electrophilic_Cyanation Substrate Nucleophilic Substrate (Nu) Intermediate Activated Complex Substrate->Intermediate NCyano This compound (R-N-CN) NCyano->Intermediate Catalyst Catalyst (e.g., Pd(0)) Catalyst->Intermediate activates Product Cyanated Product (Nu-CN) Intermediate->Product Biproduct Byproduct (R-N⁻) Intermediate->Biproduct

Caption: Generalized workflow for electrophilic cyanation.

Nucleophilic_Cyanation Substrate Electrophilic Substrate (E-LG) Product Cyanated Product (E-CN) Substrate->Product CN_source Nucleophilic Cyanide Source (e.g., KCN, TMSCN) Cyanide_ion Cyanide Ion (CN⁻) CN_source->Cyanide_ion dissociates Cyanide_ion->Product attacks Leaving_group Leaving Group (LG⁻) Product->Leaving_group displaces

References

A Comparative Guide to the Spectroscopic Validation of N-Cyanopivalamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for N-Cyanopivalamide and its parent amide, pivalamide. Understanding the distinct spectral features of N-acylcyanamides is crucial for their unambiguous identification and characterization in drug discovery and development, where they may act as key intermediates or potential therapeutic agents. This document outlines the expected spectroscopic characteristics based on available data for related compounds and provides detailed experimental protocols for their synthesis and analysis.

Spectroscopic Data Comparison

The introduction of a cyano group to the amide nitrogen in pivalamide to form this compound results in predictable yet significant shifts in their respective spectroscopic signatures. The following tables summarize the key expected and experimentally observed data for pivalamide, alongside predicted data for this compound and a related N-acylcyanamide, N-Cyanobenzamide, for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundFunctional GroupChemical Shift (δ) ppmMultiplicityNotes
Pivalamide -C(CH₃)₃~1.23SingletNine equivalent protons of the tert-butyl group.
-NH₂~5.3-6.0Broad SingletChemical shift can vary with solvent and concentration.
This compound (Predicted) -C(CH₃)₃~1.3-1.4SingletThe electron-withdrawing cyano group is expected to deshield the adjacent tert-butyl protons slightly compared to pivalamide.
-NH-~8.0-9.0Broad SingletThe proton on the nitrogen is expected to be significantly deshielded due to the adjacent cyano and carbonyl groups.
N-Cyanobenzamide (Reference) Aromatic-H~7.5-8.0Multiplet
-NH-~9.0-10.0Broad Singlet

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

CompoundCarbon AtomChemical Shift (δ) ppmNotes
Pivalamide -C (CH₃)₃~27.7
-C (CH₃)₃~38.7Quaternary carbon.
-C =O~181.7Carbonyl carbon.
This compound (Predicted) -C (CH₃)₃~28-29
-C (CH₃)₃~40-42Slight downfield shift expected due to the cyano group.
-C ≡N~110-115Characteristic chemical shift for a nitrile carbon.
-C =O~170-175The carbonyl carbon is expected to be shifted upfield compared to pivalamide due to the resonance effect of the cyanamide group.
N-Cyanobenzamide (Reference) Aromatic-C~128-135
-C ≡N~112
-C =O~165

Table 3: Infrared (IR) Spectroscopic Data (Predicted and Experimental)

CompoundFunctional GroupWavenumber (cm⁻¹)IntensityNotes
Pivalamide N-H Stretch~3400 & ~3200Strong, BroadTwo bands for the primary amide.
C-H Stretch~2960Strong
C=O Stretch~1650StrongAmide I band.
N-H Bend~1620MediumAmide II band.
This compound (Predicted) N-H Stretch~3200-3300MediumSingle peak for the secondary amide.
C≡N Stretch~2240-2260Strong, SharpCharacteristic and strong absorption for the nitrile group.
C=O Stretch~1700-1720StrongExpected to be at a higher frequency than pivalamide due to the electron-withdrawing nature of the cyano group.
C-H Stretch~2960Strong

Table 4: Mass Spectrometry (MS) Data - Expected Fragmentation

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)Fragmentation Pathway
Pivalamide 101.1586, 57, 44Loss of NH₃, [C(CH₃)₃CO]⁺ (acylium ion), [CONH₂]⁺
This compound 126.1599, 84, 57, 41Loss of HCN, Loss of HNCO, [C(CH₃)₃]⁺, [C₃H₅]⁺

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound is via the reaction of pivaloyl chloride with sodium cyanamide or by the dehydration of the corresponding N-pivaloylurea. A modern and efficient one-pot synthesis from pivalic acid is described below.

Materials:

  • Pivalic acid

  • Trichloroisocyanuric acid (TCCA)

  • Triphenylphosphine (PPh₃)

  • Sodium cyanamide (NaHNCN)

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of pivalic acid (1.0 mmol) and triphenylphosphine (1.1 mmol) in anhydrous acetonitrile (10 mL) at 0 °C under an inert atmosphere, add trichloroisocyanuric acid (0.4 mmol) portion-wise.

  • Stir the reaction mixture at 0 °C for 15 minutes.

  • Add sodium cyanamide (1.5 mmol) and allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer.

  • Samples should be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra should be recorded on a Fourier Transform Infrared (FT-IR) spectrometer.

  • Samples can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

  • Report the absorption bands in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Mass spectra should be obtained using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

  • The data should be reported as mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic validation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Validation start Pivalic Acid reaction One-pot Cyanation start->reaction product Crude this compound reaction->product purification Column Chromatography product->purification final_product Pure this compound purification->final_product nmr NMR (¹H, ¹³C) final_product->nmr ir FT-IR final_product->ir ms Mass Spectrometry final_product->ms data_analysis Data Analysis & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Synthesis and spectroscopic validation workflow for this compound.

The logical relationship for identifying an unknown N-acylcyanamide derivative involves a systematic interpretation of spectroscopic data.

logical_relationship start Unknown Sample ms Mass Spectrometry (Determine Molecular Weight) start->ms ir IR Spectroscopy (Identify Functional Groups) start->ir nmr NMR Spectroscopy (¹H & ¹³C) (Elucidate Carbon-Hydrogen Framework) start->nmr structure_proposal Propose Structure ms->structure_proposal ir->structure_proposal nmr->structure_proposal comparison Compare with Reference Data structure_proposal->comparison confirmation Structure Confirmed comparison->confirmation

Caption: Logical workflow for structure elucidation of N-acylcyanamides.

A Comparative Analysis of Cyanating Agents in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the cyano group is a fundamental transformation in organic synthesis, yielding versatile nitrile intermediates crucial for the preparation of pharmaceuticals, agrochemicals, and materials. The choice of a cyanating agent is paramount for achieving high reaction yields, ensuring functional group tolerance, and maintaining a favorable safety profile. This guide provides a comparative analysis of various cyanating agents used in palladium- and nickel-catalyzed cross-coupling reactions, offering experimental data to inform reagent selection. While direct comparative data for N-Cyanopivalamide was not extensively available in the reviewed literature, this guide presents a thorough comparison of commonly used alternatives, establishing a valuable benchmark for evaluating novel cyanating agents.

Performance Comparison of Cyanating Agents

The following table summarizes the performance of several common cyanating agents in the palladium- or nickel-catalyzed cyanation of aryl halides. The yields are representative examples from published literature and may vary depending on the specific substrate, catalyst system, and reaction conditions.

Cyanating AgentCatalyst SystemSubstrateProductYield (%)Reference
Potassium Ferrocyanide (K₄[Fe(CN)₆])Pd Precatalyst / XPhos4-Chlorobenzonitrile1,4-Dicyanobenzene97[1]
Potassium Ferrocyanide (K₄[Fe(CN)₆])Pd Precatalyst / XPhos4-Bromoacetophenone4-Acetylbenzonitrile95[1]
Zinc Cyanide (Zn(CN)₂)Pd Precatalyst / L₁Ethyl 4-chlorobenzoateEthyl 4-cyanobenzoate98[2][3]
Zinc Cyanide (Zn(CN)₂)Pd Precatalyst / L₁4-Bromobenzaldehyde4-Cyanobenzaldehyde96[2][3]
Ethyl CyanoacetatePd(OAc)₂ / DPPE4-Bromoanisole4-Methoxybenzonitrile92[4]
Ethyl CyanoacetatePd(OAc)₂ / DPPE1-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)benzonitrile85[4]
1,4-DicyanobenzeneNiI₂ / dtbbpy4-Bromo-N,N-dimethylaniline4-(Dimethylamino)benzonitrile95[5]
1,4-DicyanobenzeneNiI₂ / dtbbpy2-Bromonaphthalene2-Naphthonitrile89[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the performance comparison are provided below. These protocols are intended to serve as a starting point for researchers, and optimization may be necessary for different substrates.

General Procedure for Palladium-Catalyzed Cyanation using Potassium Ferrocyanide (K₄[Fe(CN)₆])[1]

To a screw-top test tube equipped with a magnetic stir bar was added the palladium precatalyst, ligand, potassium ferrocyanide trihydrate (0.5 equiv), and the aryl halide (if solid, 1 mmol). The vessel was sealed with a Teflon-lined screw-cap septum, evacuated, and backfilled with nitrogen (repeated three times). The aryl halide (if liquid, 1 mmol), dioxane (2.5 mL), and a 0.05 M solution of potassium acetate in degassed water (2.5 mL) were then added via syringe. The reaction mixture was stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction was diluted with ethyl acetate and water. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was then purified by flash column chromatography.

**General Procedure for Palladium-Catalyzed Cyanation using Zinc Cyanide (Zn(CN)₂) **[2][3]

In a nitrogen-filled glovebox, an oven-dried vial was charged with the palladium precatalyst (0.02–0.05 mmol), zinc cyanide (0.66 equiv), and a magnetic stir bar. The vial was sealed with a Teflon-lined cap. Outside the glovebox, the aryl halide or triflate (1.0 mmol) was added, followed by THF and water (1:5 ratio, 3.0 mL). The reaction mixture was stirred at room temperature or 40 °C for 18 hours. Upon completion, the reaction was quenched with aqueous ammonia and diluted with ethyl acetate. The layers were separated, and the aqueous layer was extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue was purified by silica gel chromatography to afford the desired nitrile.

General Procedure for Palladium-Catalyzed Cyanation using Ethyl Cyanoacetate[4]

A mixture of the aryl halide (1 mmol), ethyl cyanoacetate (1.2 mmol), palladium(II) acetate (0.2 mmol), 1,2-bis(diphenylphosphino)ethane (DPPE, 0.3 mmol), potassium iodide (1 mmol), and sodium carbonate (3 equiv) in DMF (5 mL) was heated at 130 °C under an argon atmosphere. After the reaction was complete (monitored by TLC), the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel.

General Procedure for Nickel-Catalyzed Cyanation using 1,4-Dicyanobenzene[5]

To an oven-dried 10 mL glass storage tube with a stir bar were added nickel(II) iodide (5 mol%), dtbbpy (5 mol%), the aryl halide (0.4 mmol), and 1,4-dicyanobenzene (0.8 mmol, 2.0 equiv). The tube was evacuated and backfilled with argon three times. Degassed solvent was then added, and the reaction mixture was stirred under visible light irradiation at a specified temperature for the indicated time. After cooling to room temperature, the reaction mixture was concentrated under vacuum. The crude product was purified by silica gel column chromatography to obtain the corresponding aryl nitrile.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a palladium-catalyzed cyanation reaction, a process that would be conceptually similar for this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: Aryl Halide Cyanating Agent Catalyst & Ligand Base setup Assemble Reaction Vessel under Inert Atmosphere reagents->setup solvent Add Degassed Solvent solvent->setup heating Heat to Reaction Temperature setup->heating stirring Stir for Specified Time heating->stirring monitoring Monitor Progress (TLC, GC, LC-MS) stirring->monitoring quench Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product product purify->product Isolated Product

Caption: A typical experimental workflow for palladium-catalyzed cyanation.

References

A Comparative Guide to the Synthesis of N-Cyanopivalamide: Traditional vs. Alternative Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of key intermediates is paramount. N-Cyanopivalamide, a valuable building block in organic synthesis, has traditionally been prepared through methods that often involve harsh reagents and limited substrate scope. This guide provides a comprehensive comparison of a novel, alternative synthetic route to this compound with a traditional approach, supported by representative experimental data and detailed protocols.

A recently developed "umpolung" cyanation strategy offers a significant advancement in the synthesis of N-cyano amides, including this compound. This method, which proceeds under mild, transition-metal-free conditions, presents a compelling alternative to classical synthetic methods.

A Paradigm Shift in N-Cyanation: The Umpolung Strategy

The core of this innovative approach lies in the reversal of the typical polarity of the amide nitrogen, transforming it into an electrophilic center. This is achieved by converting the parent amide into an O-tosyl hydroxamate. This activated intermediate can then undergo a direct nucleophilic attack by a cyanide source, such as trimethylsilyl cyanide (TMSCN), to furnish the desired N-cyano amide.[1][2][3] This strategy boasts a broad substrate scope, with over 70 examples demonstrating its versatility and excellent functional group tolerance.[1][2]

Comparison of Synthetic Routes

For the purpose of this guide, we will compare the novel umpolung strategy with a representative traditional method for the N-cyanation of amides.

ParameterTraditional Method (Representative)Umpolung Cyanation Strategy
Starting Material PivalamidePivalamide-derived O-tosyl hydroxamate
Cyanide Source Toxic cyanogen halides (e.g., BrCN) or metal cyanidesTrimethylsilyl cyanide (TMSCN)
Reaction Conditions Often harsh, may require strong bases or high temperaturesMild, transition-metal-free
Generality Can be limited by substrate sensitivity to harsh reagentsBroad substrate scope, excellent functional group tolerance
Safety Profile Involves highly toxic and volatile reagentsUtilizes a less hazardous cyanide source
Representative Yield Variable, often moderateGood to excellent (based on over 70 examples)[1][2]

Synthetic Pathways

The diagram below illustrates the conceptual difference between a traditional N-cyanation approach and the modern umpolung strategy for the synthesis of this compound.

cluster_0 Traditional Route cluster_1 Umpolung Strategy Pivalamide Pivalamide Harsh_Reagents Harsh/Toxic Reagents (e.g., BrCN) Pivalamide->Harsh_Reagents Direct Cyanation NCyanopivalamide_T This compound Harsh_Reagents->NCyanopivalamide_T Pivalamide_U Pivalamide Activation Activation Step Pivalamide_U->Activation O_Tosyl O-Tosyl Hydroxamate Intermediate Activation->O_Tosyl TMSCN TMSCN (Cyanide Source) O_Tosyl->TMSCN SN2-type Nucleophilic Attack NCyanopivalamide_U This compound TMSCN->NCyanopivalamide_U

Figure 1. Comparison of synthetic routes to this compound.

Experimental Protocols

General Protocol for the Umpolung Cyanation of Amides

The following is a general experimental procedure for the synthesis of N-cyano amides via the umpolung strategy, which can be adapted for the synthesis of this compound.[1][2]

Step 1: Synthesis of the O-Tosyl Hydroxamate Derivative of Pivalamide

  • To a solution of the corresponding hydroxamic acid of pivalamide in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate), add a base (e.g., triethylamine or pyridine).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of tosyl chloride in the same solvent.

  • Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure O-tosyl hydroxamate.

Step 2: N-Cyanation of the O-Tosyl Hydroxamate

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the O-tosyl hydroxamate in a suitable anhydrous solvent (e.g., acetonitrile or THF).

  • Add trimethylsilyl cyanide (TMSCN).

  • Add a fluoride source (e.g., CsF or TBAF) to the mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired this compound.

Conclusion

The umpolung cyanation strategy represents a significant advancement in the synthesis of N-cyano amides, offering a milder, safer, and more versatile alternative to traditional methods. For researchers and professionals in drug development, the adoption of such innovative synthetic routes can lead to more efficient and sustainable processes for the production of valuable chemical intermediates like this compound. The broad applicability and favorable reaction conditions of the umpolung strategy make it a highly attractive method for modern organic synthesis.

References

Confirming the Structure of N-Cyanopivalamide: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of novel compounds is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of key analytical methods for verifying the structure of N-Cyanopivalamide. The performance of each technique is evaluated, supported by expected experimental data and detailed protocols.

The primary methods for elucidating the structure of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each of these techniques provides unique and complementary information, and when used in concert, they allow for unambiguous structure determination.

Data Presentation: A Comparative Overview

The following tables summarize the expected quantitative data from each analytical method for the structural confirmation of this compound. These values are based on established spectroscopic principles and data from analogous N-acyl-N-cyano compounds.

Table 1: Expected ¹H NMR Data for this compound

ProtonsExpected Chemical Shift (δ) ppmMultiplicityIntegration
(CH₃)₃C-~1.30Singlet9H
-NH-~8.0-9.0Broad Singlet1H

Table 2: Expected ¹³C NMR Data for this compound

CarbonExpected Chemical Shift (δ) ppm
C =O~175
-C ≡N~115
(C H₃)₃C-~40
(CH₃)₃C -~27

Table 3: Expected Infrared (IR) Spectroscopy Data for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
N-H Stretch3200-3400Medium
C-H Stretch (aliphatic)2850-3000Medium-Strong
-C≡N Stretch (cyanamide)2240-2260Strong
C=O Stretch (amide)1680-1720Strong

Table 4: Expected Mass Spectrometry (MS) Data for this compound

IonExpected m/zFragmentation Pathway
[M]+•126Molecular Ion
[M-C(CH₃)₃]+69Loss of the tert-butyl radical
[C(CH₃)₃CO]+85Pivaloyl cation
[C(CH₃)₃]+57tert-butyl cation

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate data acquisition.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the proton and carbon framework of the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 30 degrees, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation (ATR-FTIR): Place a small amount of the solid this compound product directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

  • Instrumentation: A mass spectrometer, for example, coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The GC separates the compound from any impurities.

    • The compound then enters the mass spectrometer.

  • Ionization: Electron ionization (EI) is a common method for small molecules.

  • Data Acquisition: The mass spectrometer scans a range of mass-to-charge ratios (m/z), for example, from 40 to 300 amu.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

4. Single-Crystal X-ray Crystallography

  • Objective: To obtain an unambiguous three-dimensional structure of the molecule in the solid state.

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, slow cooling of a hot, saturated solution, or vapor diffusion.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

    • Use a single-crystal X-ray diffractometer to collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, precise atomic coordinates and molecular geometry.

Visualizations

The following diagrams illustrate the logical workflow for confirming the structure of an this compound product and the relationship between the different analytical techniques.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation Workflow cluster_techniques Analytical Techniques Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Initial_Analysis Initial Analysis Purification->Initial_Analysis Detailed_Analysis Detailed Structural Elucidation Initial_Analysis->Detailed_Analysis IR IR Spectroscopy Initial_Analysis->IR MS Mass Spectrometry Initial_Analysis->MS Final_Confirmation Unambiguous Confirmation Detailed_Analysis->Final_Confirmation NMR NMR Spectroscopy (1H, 13C) Detailed_Analysis->NMR XRay X-ray Crystallography Final_Confirmation->XRay cluster_info Information Provided Compound This compound Product IR IR Spectroscopy Compound->IR Analysis by MS Mass Spectrometry Compound->MS Analysis by NMR NMR Spectroscopy Compound->NMR Analysis by XRay X-ray Crystallography Compound->XRay Analysis by Functional_Groups Functional Groups (C=O, N-H, C≡N) Molecular_Weight Molecular Weight & Fragmentation Connectivity Atom Connectivity & Chemical Environment ThreeD_Structure 3D Molecular Structure IR->Functional_Groups MS->Molecular_Weight NMR->Connectivity XRay->ThreeD_Structure

A Comparative Guide to Analytical Techniques for Determining the Purity of N-Cyanopivalamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for active pharmaceutical ingredients (APIs) and their intermediates, such as N-Cyanopivalamide, is a critical step in drug development and manufacturing. Ensuring the chemical purity of these compounds is paramount for their safety, efficacy, and stability. A variety of analytical techniques can be employed for this purpose, each with its own set of advantages and limitations. This guide provides a comparative overview of four common analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

Comparison of Analytical Techniques

The choice of an analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of the expected impurities, and the specific requirements of the analysis (e.g., speed, sensitivity, or absolute quantification). The following table summarizes the key performance characteristics of HPLC, GC, qNMR, and DSC for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)Differential Scanning Calorimetry (DSC)
Principle Separation based on differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Intrinsic quantitative nature where the signal intensity is directly proportional to the number of nuclei.[1][2]Measurement of the heat flow associated with the melting of the sample to determine purity based on the van't Hoff equation.[3][4]
Applicability Wide range of non-volatile and thermally labile compounds.[5][6][7]Volatile and thermally stable compounds.[5][6]Any soluble compound containing NMR-active nuclei (e.g., ¹H).Crystalline solid compounds that melt without decomposition.[8]
Typical LOD Low ng range.[9]pg to low ng range.[10][11]µg to mg range.0.1 - 2 mol% impurity.
Typical LOQ Low ng range.[12]pg to low ng range.[13]µg to mg range.[14]0.2 - 5 mol% impurity.
Accuracy High, typically within ±2% of the true value.[15]High, typically within ±2% of the true value.Very high, can be a primary ratio method with low uncertainty (e.g., <1%).[16]Good for high purity samples (>98 mol%), accuracy can be 10% of the impurity level.[3]
Precision High, with RSD values typically <2%.[15][17]High, with RSD values typically <2%.Excellent, with RSD values often <1%.[18]Good, with standard deviations typically less than 4% for the heat of fusion.[8]
Sample Throughput Moderate, typically 10-60 minutes per sample.[19]High, typically a few minutes per sample.[19]High, can be very fast (minutes per sample).[1]Low to moderate, requires slow heating rates.[3][4]
Reference Standard Required for quantitative analysis.Required for quantitative analysis.Can be performed with or without a reference standard (absolute qNMR).[18]Not required for purity determination.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for each technique, which can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for purity determination in the pharmaceutical industry.[20][21]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used for amide compounds.[22]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds and can be used to detect residual solvents and volatile impurities.[5][6]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.

  • Detector Temperature: 300 °C (for FID).

Sample Preparation:

  • Dissolve a known amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of about 1 mg/mL.

Data Analysis:

  • Similar to HPLC, the area percentage method is used to calculate the purity from the FID data. For GC-MS, identification of impurities can be performed by comparing their mass spectra with a library database.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[1][2][23]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Experimental Parameters:

  • Solvent: A deuterated solvent in which this compound is soluble (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[2]

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 150:1 for accurate quantification).[14]

Sample Preparation:

  • Accurately weigh a specific amount of this compound and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

  • Ensure complete dissolution.

Data Analysis:

  • The purity of this compound is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS where I is the integral area, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P is the purity of the internal standard (IS).[23]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of crystalline substances by measuring the depression of the melting point.[8][24][25]

Instrumentation:

  • Differential Scanning Calorimeter calibrated for temperature and enthalpy.

Experimental Conditions:

  • Sample Pan: Hermetically sealed aluminum pans.

  • Sample Weight: 1-3 mg, accurately weighed.[4]

  • Heating Rate: A slow heating rate, typically 0.5 to 2 °C/min, is used to ensure thermal equilibrium.[3][4]

  • Purge Gas: Inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Range: From a temperature well below the expected melting point to a temperature where the entire sample has melted.

Data Analysis:

  • The purity is calculated based on the van't Hoff equation, which relates the mole fraction of the impurity to the melting point depression. Most DSC software includes a purity analysis module that automatically performs this calculation.[3][4]

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh this compound dissolve Dissolve in Mobile Phase start->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject Prepared Sample separate Chromatographic Separation inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peaks detect->integrate Chromatogram calculate Calculate Area % Purity integrate->calculate end Report calculate->end Purity Result

Caption: Workflow for HPLC Purity Analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Weigh this compound dissolve Dissolve in Volatile Solvent start->dissolve inject Inject into GC dissolve->inject Prepared Sample separate Chromatographic Separation inject->separate detect FID/MS Detection separate->detect integrate Integrate Peaks detect->integrate Chromatogram calculate Calculate Area % Purity integrate->calculate end Report calculate->end Purity Result

Caption: Workflow for GC Purity Analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh this compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process FID Data integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate end Report calculate->end Purity Result

Caption: Workflow for qNMR Purity Analysis.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh Sample (1-3 mg) seal Seal in Pan weigh->seal heat Heat at a Slow Rate seal->heat analyze Analyze Melting Endotherm heat->analyze Thermogram calculate Calculate Purity (van't Hoff) analyze->calculate end Report calculate->end Purity Result

Caption: Workflow for DSC Purity Analysis.

References

Comparative Analysis of N-Cyanopivalamide Derivatives: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of N-Cyanopivalamide derivatives and related compounds. Due to the limited availability of public data specifically on this compound derivatives, this document focuses on structurally similar compounds, including N-acyl guanidines and N-acyl thioureas, to provide insights into their potential therapeutic applications. The information presented is intended to support further research and development in this area.

Executive Summary

This compound derivatives belong to a class of compounds characterized by a pivaloyl group attached to a cyano-guanidine or similar reactive moiety. While specific data on this compound is scarce, analysis of related structures suggests potential for a range of biological activities, including antimicrobial and anticancer effects. This guide summarizes the available quantitative data, outlines relevant experimental protocols, and explores potential mechanisms of action to inform future studies.

Data Presentation: Comparative Biological Activity

The following tables summarize the biological activity of compounds structurally related to this compound derivatives, providing a baseline for comparison.

Table 1: Antibacterial Activity of Structurally Related Compounds

Compound ClassDerivativeTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
N-Acyl ThioureaN-((5-chloropyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamideE. coli ATCC 25922>5000Ciprofloxacin0.012
N-Acyl ThioureaN-((5-chloropyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamideS. aureus ATCC 259232500Ciprofloxacin0.25
N-Acyl ThioureaN-((3,5-dibromopyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamideE. coli ATCC 259225000Ciprofloxacin0.012
N-Acyl ThioureaN-((3,5-dibromopyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamideS. aureus ATCC 259231250Ciprofloxacin0.25
Aminoguanidine AcylhydrazoneCompound 3d (with tertiary butyl group)B. subtilis CMCC 635014Oxacillin/Penicillin-
Aminoguanidine AcylhydrazoneCompound 3f (with phenyl group)S. aureus4Oxacillin/Penicillin-
Nicotinamide Derivative1-methyl- N'-(hydroxymethyl)nicotinamideE. faecalis510--
Pyridine DerivativeIsonicotinic acid hydrazide derivativeS. aureus2.18-3.08 (µM)--

Table 2: Anticancer Activity of Structurally Related Compounds

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiazolidine-2,4-dioneCompound 22HepG2 (Liver)2.04Sorafenib2.24
Thiazolidine-2,4-dioneCompound 22MCF-7 (Breast)1.21Sorafenib3.17
Thiazolidine-2,4-dioneCompound 24HepG2 (Liver)0.6Sorafenib2.24
N-(Purin-6-yl)aminopolymethylene Carboxylic AcidCompound 1dVero E6<30--
Pyrovalerone DerivativeCatechol-MDPVSH-SY5Y (Neuron)>100--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of the types of compounds discussed in this guide.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy. The broth microdilution method is a common technique for determining MIC values.[1]

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacteria Bacterial Inoculum (e.g., 0.5 McFarland) Plate Inoculate 96-well plate with media, compounds, and bacteria Bacteria->Plate Compounds Serial Dilutions of Test Compounds Compounds->Plate Media Growth Media (e.g., Mueller-Hinton Broth) Media->Plate Incubate Incubate at 37°C for 18-24 hours Plate->Incubate Observe Visually inspect for turbidity (growth) Incubate->Observe Determine_MIC MIC = Lowest concentration with no visible growth Observe->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol Details:

  • Preparation of Test Compounds: Stock solutions of the this compound derivatives and reference antibiotics are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Preparation of Inoculum: A bacterial suspension is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate also includes a positive control (bacteria in broth without any compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Determination of IC50 for Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of potential anticancer drugs.

Workflow for IC50 Determination (MTT Assay):

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Seed cancer cells in 96-well plate Compounds Add serial dilutions of Test Compounds Cells->Compounds Incubate Incubate for 48-72 hours Compounds->Incubate Add_MTT Add MTT reagent and incubate for 4 hours Incubate->Add_MTT Add_Solvent Add solubilizing agent (e.g., DMSO) Add_MTT->Add_Solvent Measure_Absorbance Measure absorbance at ~570 nm Add_Solvent->Measure_Absorbance Calculate_IC50 Calculate IC50 value from dose-response curve Measure_Absorbance->Calculate_IC50

Caption: Workflow for determining the IC50 value using the MTT assay.

Protocol Details:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated cells are incubated for a period of 48 to 72 hours.

  • MTT Assay: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by this compound derivatives are yet to be fully elucidated, the biological activities of structurally related biguanides and guanidine-containing compounds offer some insights into their potential mechanisms of action.

Inhibition of Mitochondrial Complex I

Biguanides, a class of compounds structurally related to the guanidine moiety, are known to inhibit mitochondrial complex I of the electron transport chain.[2] This inhibition leads to a decrease in ATP production and an increase in AMP levels, activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Potential Downstream Effects of Mitochondrial Complex I Inhibition:

Mitochondrial_Inhibition_Pathway Compound This compound Derivative (Hypothesized) Mito Mitochondrial Complex I Compound->Mito Inhibition ATP_decrease Decrease in ATP Production Mito->ATP_decrease AMP_increase Increase in AMP:ATP Ratio Mito->AMP_increase AMPK AMPK Activation AMP_increase->AMPK Downstream Downstream Effects: - Inhibition of mTOR - Altered Gene Expression - Cell Cycle Arrest - Apoptosis AMPK->Downstream

Caption: Hypothesized signaling pathway involving mitochondrial complex I inhibition.

Disruption of Bacterial Membranes

Guanidinium groups are cationic at physiological pH and are known to interact with and disrupt the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[3]

Proposed Mechanism of Bacterial Membrane Disruption:

Membrane_Disruption_Workflow Compound Cationic Guanidinium Group Interaction Electrostatic Interaction Compound->Interaction Membrane Negatively Charged Bacterial Membrane Membrane->Interaction Disruption Membrane Disruption Interaction->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of bacterial membrane disruption by guanidinium compounds.

Conclusion and Future Directions

The preliminary data from structurally related compounds suggest that this compound derivatives represent a promising scaffold for the development of novel therapeutic agents with potential antimicrobial and anticancer activities. However, a significant knowledge gap remains regarding their specific biological targets and mechanisms of action.

Future research should focus on:

  • Synthesis and Screening: A systematic synthesis and screening of a library of this compound derivatives are necessary to establish a clear structure-activity relationship (SAR).

  • Target Identification: Elucidating the specific molecular targets of the most active compounds will be crucial for understanding their mechanism of action and for optimizing their therapeutic potential.

  • In Vivo Studies: Promising candidates identified in vitro should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

This guide serves as a foundational resource to stimulate and direct future investigations into the biological activities of this compound derivatives, with the ultimate goal of translating these findings into novel therapeutic interventions.

References

The Strategic Application of Pivaloyl-Based Reagents in Large-Scale Amide Synthesis: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a coupling reagent for large-scale amide synthesis is a critical decision governed by cost, efficiency, and process safety. While a plethora of reagents exist, this guide provides a comparative analysis of N-Cyanopivalamide and its close analogues, pivaloyl chloride and pivalic anhydride, against established alternatives such as Propylphosphonic Anhydride (T3P®), Carbonyl diimidazole (CDI), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

The pivaloyl group, with its characteristic steric bulk, offers distinct advantages in directing reactivity and minimizing side reactions, making its derivatives attractive candidates for industrial applications. This guide delves into the cost-effectiveness, reaction protocols, and mechanistic pathways of these reagents to inform strategic decisions in process chemistry.

Comparative Analysis of Amide Coupling Reagents

The selection of an appropriate coupling reagent is a balancing act between cost, yield, safety, and the complexity of the desired amide. The following table summarizes key quantitative metrics for this compound (Pivaloyl Cyanide) and its alternatives. It is important to note that direct, large-scale comparative data for this compound is limited in publicly available literature; therefore, data for the closely related and more commonly used pivaloyl chloride and pivalic anhydride are included as a practical proxy.

ReagentTypical Cost (per kg)Molar Mass ( g/mol )Typical YieldsKey ByproductsSafety & Handling Considerations
This compound (Pivaloyl Cyanide) Inquiry required111.14Data not widely availablePivalamide, HCN (potential)Toxic, moisture-sensitive. Requires careful handling due to the cyanide group.
Pivaloyl Chloride ~$50 - $100120.57HighHCl, Pivalic acidCorrosive, lachrymator, moisture-sensitive.
Pivalic Anhydride ~$100 - $200186.25HighPivalic acidIrritant, moisture-sensitive.
T3P® (50% in EtOAc) ~$150 - $250318.18 (as trimer)Very HighPhosphonic acids (water-soluble)Non-toxic byproducts, stable solution.
CDI ~$200 - $400162.15Good to HighImidazole, CO2Moisture-sensitive solid.
HATU >$1000380.23Very HighHOBt, TetramethylureaExpensive, potentially explosive under certain conditions.

Note: Costs are estimates and can vary significantly based on supplier, purity, and volume.

Experimental Protocols: A Methodological Overview

Detailed and optimized experimental protocols are paramount for successful and reproducible large-scale synthesis. Below are representative methodologies for amide bond formation using pivaloyl chloride (as a proxy for this compound's activation mechanism) and its alternatives.

Amide Synthesis via Pivaloyl Chloride (Mixed Anhydride Method)

This protocol proceeds through the formation of a mixed pivalic-carboxylic anhydride, which is then reacted with the amine.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Pivaloyl chloride (1.1 equiv)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine) (1.2 equiv)

  • Amine (1.05 equiv)

  • Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • A solution of the carboxylic acid and the tertiary amine base in the aprotic solvent is cooled to 0 °C.

  • Pivaloyl chloride is added dropwise to the cooled solution, and the mixture is stirred for 1-2 hours at 0 °C to form the mixed anhydride.

  • The amine is added to the reaction mixture, which is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction is quenched with water or a dilute aqueous acid.

  • The organic layer is separated, washed with brine, dried over a drying agent (e.g., Na2SO4), and concentrated under reduced pressure to yield the crude amide, which is then purified.

Amide Synthesis using T3P®

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.05 equiv)

  • T3P® (50% solution in a suitable solvent) (1.5 equiv)

  • Base (e.g., Pyridine, Triethylamine) (2.0 - 3.0 equiv)

  • Aprotic solvent (e.g., Ethyl acetate, Acetonitrile)

Procedure:

  • The carboxylic acid, amine, and base are dissolved in the aprotic solvent.

  • The T3P® solution is added dropwise to the mixture at room temperature.

  • The reaction is stirred at room temperature or slightly elevated temperature until completion.

  • Work-up typically involves washing with aqueous solutions to remove the water-soluble phosphonic acid byproducts.

Amide Synthesis using CDI

Materials:

  • Carboxylic acid (1.0 equiv)

  • CDI (1.1 equiv)

  • Amine (1.0 equiv)

  • Aprotic solvent (e.g., Tetrahydrofuran, Dichloromethane)

Procedure:

  • The carboxylic acid is dissolved in the aprotic solvent, and CDI is added in one portion.

  • The mixture is stirred at room temperature for 1-2 hours to form the acylimidazolide intermediate (evolution of CO2 is observed).

  • The amine is added to the reaction mixture, and stirring is continued until the reaction is complete.

  • The solvent is removed under reduced pressure, and the residue is worked up by partitioning between an organic solvent and water.

Mechanistic Pathways and Experimental Workflows

The efficiency and outcome of an amide coupling reaction are dictated by the underlying reaction mechanism. The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for the discussed reagents.

Amide_Synthesis_Workflow cluster_pivaloyl Pivaloyl-Mediated Pathway cluster_T3P T3P® Pathway cluster_CDI CDI Pathway Piv_Start Carboxylic Acid + Pivaloyl Derivative Mixed_Anhydride Mixed Anhydride Intermediate Piv_Start->Mixed_Anhydride Activation Piv_Amide Amide Product Mixed_Anhydride->Piv_Amide Aminolysis T3P_Start Carboxylic Acid + T3P® T3P_Active Activated Acid Intermediate T3P_Start->T3P_Active Activation T3P_Amide Amide Product T3P_Active->T3P_Amide Aminolysis CDI_Start Carboxylic Acid + CDI Acylimidazolide Acylimidazolide Intermediate CDI_Start->Acylimidazolide Activation CDI_Amide Amide Product Acylimidazolide->CDI_Amide Aminolysis

Caption: General reaction pathways for amide synthesis.

Experimental_Workflow Start Start: Reagents & Solvent Activation Activation Step (e.g., Formation of Mixed Anhydride) Start->Activation Amine_Addition Addition of Amine Activation->Amine_Addition Reaction Reaction Monitoring (TLC, LC-MS) Amine_Addition->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Final_Product Final Amide Product Purification->Final_Product

Caption: A typical experimental workflow for amide synthesis.

Conclusion

The choice of a coupling reagent in large-scale amide synthesis is a multifaceted decision. While this compound itself is not as extensively documented as other reagents, its analogues, pivaloyl chloride and pivalic anhydride, present a cost-effective and efficient option for the formation of a mixed anhydride intermediate. The steric hindrance of the pivaloyl group can be advantageous in controlling selectivity.

For processes where byproduct removal is a primary concern, T3P® offers a significant advantage with its water-soluble byproducts. CDI provides a good balance of reactivity and cost, with the added benefit of gaseous and easily removable byproducts. HATU, despite its high cost, remains a valuable tool for challenging couplings requiring high reactivity and minimal side reactions, particularly in the synthesis of complex pharmaceuticals.

Ultimately, the optimal reagent will depend on the specific substrates, scale, and economic constraints of the synthesis. This guide provides the foundational data and methodologies to aid researchers and drug development professionals in making an informed and strategic choice for their large-scale amidation needs.

Safety Assessment: N-Cyanopivalamide vs. Traditional Cyanide Sources - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative safety assessment of N-Cyanopivalamide against traditional inorganic cyanide sources, such as Potassium Cyanide (KCN) and Sodium Cyanide (NaCN). The objective is to offer a data-driven comparison to inform researchers and drug development professionals on the relative safety profiles of these compounds. While extensive toxicological data is available for traditional cyanide salts, specific quantitative data for this compound is limited. Therefore, this guide presents a comprehensive overview of the known toxicity of KCN and NaCN, alongside a discussion of the potential toxicological profile of this compound based on the chemistry of related compounds.

Executive Summary

Quantitative Toxicity Data: Traditional Cyanide Sources

The following tables summarize the acute toxicity data for Potassium Cyanide and Sodium Cyanide.

Table 1: Acute Toxicity of Potassium Cyanide (KCN)

Route of ExposureTest AnimalLD50 (mg/kg)Citation
OralRat5 - 10[1]
DermalRabbit14.3 - 33.3[1]
Oral (Estimated Human)Human1-2[2]

Table 2: Acute Toxicity of Sodium Cyanide (NaCN)

Route of ExposureTest AnimalLD50 (mg/kg)Citation
OralRat5.733 - 6.44[3][4]
DermalRabbit10.4 - 14.602[3][4]

This compound: A Potential Safety Profile

Direct quantitative toxicity data for this compound is not currently available in peer-reviewed literature. However, an assessment of its potential safety can be inferred from its chemical structure and the known properties of related compounds.

This compound is an N-acyl-alpha-amino nitrile. The toxicity of such compounds is often associated with their ability to release cyanide in vivo. Studies on other aliphatic nitriles have shown that they can undergo metabolic bioactivation to release free cyanide, which is a key mechanism of their toxicity. The rate and extent of this cyanide release are critical determinants of the compound's overall toxicity.

Pivaloyl cyanide, a structurally related compound, is described as having "moderate toxicity". This suggests that this compound may have a less severe acute toxicity profile compared to the highly toxic inorganic cyanides. The pivaloyl group is sterically hindered, which may influence the rate of hydrolysis and subsequent cyanide release, potentially leading to a slower onset of toxic effects.

Mechanism of Cyanide Toxicity

The primary mechanism of acute cyanide toxicity is the inhibition of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. The cyanide ion binds to the ferric iron (Fe3+) in the heme group of this enzyme, effectively halting cellular respiration. This leads to a rapid decrease in ATP production, causing cellular hypoxia and, ultimately, cell death. Organs with high oxygen demand, such as the central nervous system and the heart, are particularly vulnerable to cyanide poisoning.

dot

Caption: Mechanism of Cyanide Toxicity

Experimental Protocols

Acute Oral Toxicity Study (LD50) - OECD Guideline 425

This protocol is a standardized method for assessing the acute oral toxicity of a substance.

  • Test Animals: Typically, a single sex (usually female) of a rodent species (e.g., rats) is used.

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water.

  • Dose Administration: The test substance is administered orally by gavage in a single dose.

  • Dose Levels and Procedure: The test is conducted in a stepwise manner. A starting dose is chosen, and a single animal is dosed.

    • If the animal survives, the next animal is dosed at a higher fixed level.

    • If the animal dies, the next animal is dosed at a lower fixed level.

  • Observation Period: Animals are observed for up to 14 days for signs of toxicity and mortality.

  • LD50 Calculation: The LD50 is calculated using a statistical program based on the outcomes at different dose levels.

Cytotoxicity Assay - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a common method for assessing cell viability and cytotoxicity.

  • Cell Culture: Adherent or suspension cells are cultured in a 96-well plate.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-600 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 (the concentration of the compound that inhibits cell growth by 50%) is calculated.

dot

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with test compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570-600 nm F->G H Calculate IC50 value G->H

Caption: MTT Cytotoxicity Assay Workflow

Metabolic Pathways

Traditional Cyanide Sources

Inorganic cyanides like KCN and NaCN readily dissociate in aqueous environments to release the cyanide anion (CN-). The body has a natural detoxification pathway for cyanide, primarily through the enzyme rhodanese, which is found in mitochondria. Rhodanese catalyzes the transfer of a sulfur atom from a sulfur donor (e.g., thiosulfate) to cyanide, forming the much less toxic thiocyanate (SCN-), which is then excreted in the urine.

dot

Cyanide_Metabolism cluster_body In Vivo KCN KCN / NaCN CN Cyanide (CN-) KCN->CN Dissociation Rhodanese Rhodanese (in Mitochondria) CN->Rhodanese Thiocyanate Thiocyanate (SCN-) Rhodanese->Thiocyanate Sulfur Transfer Thiosulfate Thiosulfate (S2O3^2-) Thiosulfate->Rhodanese Urine Excreted in Urine Thiocyanate->Urine

Caption: Metabolic Detoxification of Cyanide

This compound (Hypothesized)

The metabolic fate of this compound has not been empirically determined. However, a plausible pathway involves enzymatic or spontaneous hydrolysis of the N-cyano bond. This hydrolysis would release pivalamide and cyanide. The rate of this hydrolysis is a critical factor in determining the toxic potential of the molecule. A slower, controlled release of cyanide would allow the body's natural detoxification mechanisms to process the cyanide more effectively, potentially reducing acute toxicity.

dot

NCyanopivalamide_Metabolism cluster_body In Vivo (Hypothesized) NCyanopivalamide This compound Hydrolysis Hydrolysis (Enzymatic/Spontaneous) NCyanopivalamide->Hydrolysis Pivalamide Pivalamide Hydrolysis->Pivalamide Cyanide Cyanide (CN-) Hydrolysis->Cyanide Detoxification Detoxification (Rhodanese Pathway) Cyanide->Detoxification

Caption: Hypothesized Metabolism of this compound

Conclusion

Based on the available data, traditional cyanide sources such as KCN and NaCN are highly toxic due to the rapid release of free cyanide. This compound, as a potential alternative, is expected to have a different safety profile. Its toxicity is likely to be governed by the rate of in vivo hydrolysis to release cyanide. The steric hindrance of the pivaloyl group may lead to a slower release, potentially resulting in lower acute toxicity compared to inorganic cyanides. However, this remains a hypothesis that requires experimental validation through rigorous toxicological studies, including the determination of its LD50 and cytotoxicity profiles. Researchers and drug development professionals should exercise caution and conduct thorough safety assessments before utilizing this compound in biological systems.

References

Evaluating the Performance of N-Cyanopivalamide in Different Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Cyanopivalamide is a cyanating agent utilized in organic synthesis for the introduction of a cyano group (-CN) into various molecules. The choice of solvent is a critical parameter that can significantly influence the solubility, stability, and reactivity of this reagent, thereby impacting reaction yield and efficiency. This guide provides a framework for evaluating the performance of this compound in different solvents and compares it with common alternative cyanating agents. While specific experimental data for this compound is not extensively available in published literature, this document outlines the necessary experimental protocols to generate such data and presents a qualitative comparison to aid in reagent selection.

Comparison of this compound with Alternative Cyanating Agents

This compound belongs to the class of electrophilic cyanating agents. Its performance can be benchmarked against other commonly used reagents, each with its own set of advantages and disadvantages.

Cyanating AgentAdvantagesDisadvantagesSafety Considerations
This compound Expected to be a solid, potentially easier to handle than volatile or highly toxic reagents. The pivaloyl group may confer favorable solubility in organic solvents.Limited published data on performance. Byproducts may complicate purification.Handle with care in a well-ventilated fume hood. Avoid contact with skin and eyes. The potential release of cyanide requires appropriate quenching procedures.
Acetone Cyanohydrin Inexpensive and less acutely toxic than hydrogen cyanide.[1]Can decompose to release hydrogen cyanide, especially under basic conditions.Toxic. Decomposes to HCN. Requires careful handling and storage.
**Zinc Cyanide (Zn(CN)₂) **A solid reagent that is relatively stable and less toxic than alkali metal cyanides.[2] Often used in palladium-catalyzed cyanation reactions.Requires activation, often with a Lewis acid, to generate the active cyanating species. The slow dissolution can be a kinetic limitation.[2]Toxic solid. Releases HCN upon contact with acids.
Potassium Cyanide (KCN) / Sodium Cyanide (NaCN) Highly reactive and widely used. Good solubility in polar aprotic solvents like DMSO.[3]Extremely toxic and requires stringent safety protocols. Can lead to side reactions.Highly toxic. Rapidly fatal if ingested, inhaled, or absorbed through the skin.
Trimethylsilyl Cyanide (TMSCN) Versatile reagent for the cyanation of a wide range of substrates.Highly toxic and moisture-sensitive, readily releasing hydrogen cyanide upon hydrolysis.Highly toxic and volatile. Reacts with water to produce HCN.

Experimental Protocols for Performance Evaluation

To systematically evaluate the performance of this compound in various solvents, the following experimental protocols for determining solubility, stability, and reaction kinetics are recommended.

Solubility Determination

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Add an excess amount of this compound to a known volume of the selected solvent (e.g., Acetonitrile, DMF, DMSO, THF) in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.

  • Dilute the filtered solution with a suitable solvent to a concentration within the analytical range.

  • Quantify the concentration of this compound in the diluted solution using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

  • Calculate the solubility in units of g/L or mol/L.

Workflow for Solubility Determination:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 equil2 Allow solid to settle equil1->equil2 analysis1 Withdraw supernatant equil2->analysis1 analysis2 Centrifuge and filter analysis1->analysis2 analysis3 Dilute sample analysis2->analysis3 analysis4 Quantify by HPLC or qNMR analysis3->analysis4 result1 Calculate solubility (g/L or mol/L) analysis4->result1

Caption: Workflow for determining the solubility of this compound.

Stability Assessment

The stability of this compound in different solvents can be assessed by monitoring its concentration over time under controlled conditions.

Methodology:

  • Prepare a stock solution of this compound of a known concentration in each of the selected solvents.

  • Divide each stock solution into several sealed vials to be used as individual time point samples.

  • Store the vials at a constant temperature (e.g., 25 °C and a higher temperature like 40 °C to accelerate degradation).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw one vial for each solvent.

  • Immediately analyze the sample by a suitable analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Plot the concentration of this compound as a function of time for each solvent and temperature.

  • The rate of degradation can be determined from the slope of the concentration-time curve.

Workflow for Stability Assessment:

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_evaluation Evaluation prep1 Prepare stock solution of known concentration prep2 Aliquot into sealed vials for each time point prep1->prep2 storage1 Store at constant temperature prep2->storage1 analysis1 Withdraw samples at timed intervals storage1->analysis1 analysis2 Analyze concentration by HPLC analysis1->analysis2 eval1 Plot concentration vs. time analysis2->eval1 eval2 Determine degradation rate eval1->eval2

Caption: Workflow for assessing the stability of this compound.

Reaction Kinetics Evaluation

To evaluate the effect of the solvent on the reaction rate, a model cyanation reaction should be performed in each solvent.

Methodology:

  • Choose a model substrate that is readily available and for which the cyanation product can be easily monitored.

  • In a temperature-controlled reactor, dissolve the substrate in the chosen solvent.

  • Initiate the reaction by adding a known amount of this compound.

  • At regular time intervals, withdraw small aliquots of the reaction mixture.

  • Quench the reaction in the aliquot immediately (e.g., by rapid cooling and dilution).

  • Analyze the quenched samples by a suitable method (e.g., GC-MS or LC-MS) to determine the concentration of the reactant and the product.

  • Plot the concentration of the product as a function of time to determine the initial reaction rate.

  • Compare the initial reaction rates across the different solvents to assess the solvent's effect on the reaction kinetics.

Signaling Pathway for a Generic Cyanation Reaction:

G Substrate Substrate (R-X) Intermediate Activated Complex [Substrate...CN...Piv] Substrate->Intermediate Reaction Initiation NCyanopivalamide This compound NCyanopivalamide->Intermediate Reaction Initiation Solvent Solvent Solvent->Intermediate Solvation Effect Product Cyanated Product (R-CN) Intermediate->Product Product Formation Byproduct Pivalamide Intermediate->Byproduct Byproduct Formation

Caption: Generalized pathway for a cyanation reaction.

Data Presentation Templates

The following tables are templates for summarizing the quantitative data obtained from the experimental evaluations.

Table 1: Solubility of this compound in Various Solvents at 25 °C

SolventDielectric Constant (ε)Solubility (g/L)Solubility (mol/L)
Acetonitrile37.5Experimental DataExperimental Data
Dimethylformamide (DMF)36.7Experimental DataExperimental Data
Dimethyl Sulfoxide (DMSO)46.7Experimental DataExperimental Data
Tetrahydrofuran (THF)7.6Experimental DataExperimental Data
Dichloromethane (DCM)9.1Experimental DataExperimental Data
Toluene2.4Experimental DataExperimental Data

Table 2: Stability of this compound in Various Solvents

SolventTemperature (°C)Half-life (t₁/₂) (hours)Degradation Rate Constant (k)
Acetonitrile25Experimental DataExperimental Data
Acetonitrile40Experimental DataExperimental Data
DMF25Experimental DataExperimental Data
DMF40Experimental DataExperimental Data
DMSO25Experimental DataExperimental Data
DMSO40Experimental DataExperimental Data
THF25Experimental DataExperimental Data
THF40Experimental DataExperimental Data

Table 3: Initial Reaction Rates for a Model Cyanation Reaction

SolventSubstrateInitial Rate (mol L⁻¹ s⁻¹)Relative Rate (vs. Acetonitrile)
AcetonitrileModel SubstrateExperimental Data1.00
DMFModel SubstrateExperimental DataCalculated Value
DMSOModel SubstrateExperimental DataCalculated Value
THFModel SubstrateExperimental DataCalculated Value

By systematically applying these protocols and recording the data in the provided templates, researchers can build a comprehensive understanding of the performance of this compound in different solvent systems, enabling informed decisions for the optimization of synthetic procedures.

References

Safety Operating Guide

Essential Safety and Handling of N-Cyanopivalamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling N-Cyanopivalamide, including personal protective equipment (PPE) recommendations, operational plans, and disposal procedures. The following procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring the safe handling of this chemical in a laboratory setting.

Hazard Summary

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

PPE Category Specification Purpose
Hand Protection Nitrile gloves (minimum 8-mil thickness)Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals.[2][3][4] Immediately replace gloves if contaminated.[3][4]
Eye and Face Protection Chemical splash goggles and a face shieldProtects against splashes and aerosols.[5] Standard safety glasses are not sufficient.
Body Protection Flame-resistant lab coat, fully buttonedProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodEngineering controls are the primary method of respiratory protection.[6] If a fume hood is not available or in case of a spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.
Foot Protection Closed-toe shoesPrevents exposure from spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[6]

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Remove all unnecessary items from the work area to prevent contamination.

  • Donning PPE :

    • Before handling the chemical, put on all required PPE as outlined in the table above. Ensure gloves are inspected for any tears or defects.

  • Handling and Dispensing :

    • Handle this compound as a solid. Avoid generating dust.

    • If transferring the solid, use a spatula or other appropriate tool.

    • For solutions, use a calibrated pipette or syringe to transfer the liquid.

  • During the Experiment :

    • Keep all containers with this compound closed when not in use.

    • Avoid direct contact with the chemical. If contact occurs, immediately follow first aid procedures.

    • Do not eat, drink, or apply cosmetics in the laboratory.[7]

  • Post-Experiment :

    • Decontaminate the work area with an appropriate solvent.

    • Properly label and store any remaining this compound.

    • Follow the disposal plan for all waste materials.

  • Doffing PPE :

    • Remove PPE in a manner that avoids cross-contamination.[3][4] Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing PPE.[7]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste : Collect all contaminated solid waste, including gloves, bench paper, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal : Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.

Quantitative Data for a Related Compound: Cyanamide

As a specific SDS for this compound is unavailable, the following table presents data for the related compound Cyanamide to provide an example of the type of information to consider. This data should be used for illustrative purposes only.

Property Value Source
Molecular Formula CH₂N₂PubChem
Molecular Weight 42.04 g/mol PubChem
Appearance White crystalline solidPubChem
Melting Point 44 °CPubChem
Boiling Point 140 °C (decomposes)PubChem
Solubility in Water 850 g/LPubChem

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow This compound PPE Selection Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_operations Operational Procedures Start Start: Handling this compound AssessHazards Assess Hazards: - Toxicity (Inferred from Cyanamide) - Physical Form (Solid/Liquid) - Potential for Splash/Aerosol Start->AssessHazards Hand Hand Protection: Nitrile Gloves (min. 8-mil) AssessHazards->Hand EyeFace Eye/Face Protection: Chemical Goggles & Face Shield AssessHazards->EyeFace Body Body Protection: Flame-Resistant Lab Coat AssessHazards->Body Respiratory Respiratory Protection: Work in Fume Hood AssessHazards->Respiratory Foot Foot Protection: Closed-Toe Shoes AssessHazards->Foot Handling Safe Handling Procedures: - Use Engineering Controls - Follow SOPs Respiratory->Handling Disposal Waste Disposal: - Segregate Hazardous Waste - Follow EHS Guidelines Handling->Disposal End End: Procedure Complete Disposal->End

Caption: PPE selection workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.